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  • Product: 4-Methyl-4-nitroheptanedioic acid
  • CAS: 5437-39-8

Core Science & Biosynthesis

Foundational

4-Methyl-4-nitroheptanedioic acid chemical structure and physical properties

An In-Depth Technical Guide to 4-Methyl-4-nitroheptanedioic Acid: Structure, Properties, and Synthetic Considerations Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-4-nitroheptanedioic Acid: Structure, Properties, and Synthetic Considerations

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-4-nitroheptanedioic acid, a dicarboxylic acid featuring a quaternary carbon center with a nitro group. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and foundational chemical principles to offer insights into its chemical structure, predicted physicochemical properties, potential synthetic pathways, and speculative applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may be interested in the unique structural and chemical characteristics of this compound.

Introduction and Rationale

4-Methyl-4-nitroheptanedioic acid is a fascinating, yet sparsely documented, organic compound. Its structure is characterized by a seven-carbon chain with carboxylic acid functionalities at both ends (a pimelic acid derivative), a methyl group, and a nitro group, both attached to the same carbon atom at the 4-position. This unique arrangement, featuring a sterically hindered quaternary carbon, imparts specific chemical properties that make it an intriguing target for both theoretical and synthetic exploration.

The presence of two carboxylic acid groups suggests its potential as a monomer in polymerization reactions, leading to novel polyesters or polyamides with tailored properties. The electron-withdrawing nitro group can influence the acidity of the carboxylic protons and serve as a synthetic handle for further chemical transformations, such as reduction to an amine, opening pathways to a variety of other functionalized molecules. This guide aims to bridge the current information gap by providing a scientifically grounded projection of its characteristics and potential.

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the structural representation and key identifiers for 4-Methyl-4-nitroheptanedioic acid.

2D and 3D Representations

The two-dimensional structure of 4-Methyl-4-nitroheptanedioic acid is depicted below, illustrating the connectivity of the atoms.

Figure 1: 2D Chemical Structure of 4-Methyl-4-nitroheptanedioic acid.

Molecular Identifiers

A summary of the key chemical identifiers for 4-Methyl-4-nitroheptanedioic acid is provided in the table below. These have been calculated based on its structure.

IdentifierValueSource
IUPAC Name 4-Methyl-4-nitroheptanedioic acid-
Molecular Formula C8H13NO6-
Molecular Weight 219.19 g/mol -
Canonical SMILES C(CC(C)(C(=O)O)[O-])CC(=O)O-
InChI InChI=1S/C8H13NO6/c1-8(9(14)15,4-2-6(10)11)5-3-7(12)13/h2-5H2,1H3,(H,10,11)(H,12,13)-
CAS Number 5437-39-8[1]

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes and Rationale
Melting Point 120-140 °CDicarboxylic acids often have relatively high melting points due to strong intermolecular hydrogen bonding. The presence of the bulky nitro and methyl groups may disrupt crystal packing, leading to a lower melting point compared to unsubstituted pimelic acid.
Boiling Point > 350 °C (decomposes)High boiling point is expected due to hydrogen bonding and high molecular weight. Decomposition before boiling is common for nitro-containing carboxylic acids.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO)The two carboxylic acid groups provide some water solubility through hydrogen bonding. However, the eight-carbon backbone and the nonpolar methyl group will limit its aqueous solubility. Good solubility in polar organic solvents is anticipated.
pKa1 ~3.5 - 4.5The electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid protons compared to pimelic acid (pKa1 ~4.5).
pKa2 ~4.5 - 5.5The second deprotonation will be less favorable due to the electrostatic repulsion from the first carboxylate group.
LogP ~0.8 - 1.5The presence of polar carboxylic acid and nitro groups is balanced by the alkyl chain, suggesting a moderate octanol-water partition coefficient.

Proposed Synthesis and Reactivity

While a definitive, experimentally validated synthesis for 4-Methyl-4-nitroheptanedioic acid has not been published, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthetic Workflow

A potential synthetic approach could involve a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by another Michael addition and subsequent hydrolysis.

G start Diethyl glutaconate + 2-Nitropropane step1 Michael Addition (Base catalyst, e.g., NaOEt) start->step1 intermediate1 Diethyl 3-(1-methyl-1-nitroethyl)pent-2-enedioate step1->intermediate1 step2 Michael Addition (e.g., Diethyl malonate, NaOEt) intermediate1->step2 intermediate2 Tetraethyl 2-(1-methyl-1-nitroethyl)propane-1,1,3,3-tetracarboxylate step2->intermediate2 step3 Hydrolysis and Decarboxylation (e.g., aq. HCl, heat) intermediate2->step3 product 4-Methyl-4-nitroheptanedioic acid step3->product

Figure 2: Proposed synthetic workflow for 4-Methyl-4-nitroheptanedioic acid.

Causality behind Experimental Choices:

  • Step 1: Michael Addition: The reaction between diethyl glutaconate and 2-nitropropane in the presence of a base like sodium ethoxide would form the initial carbon-carbon bond. The nitro group stabilizes the carbanion formed from 2-nitropropane, making it a good Michael donor.

  • Step 2: Second Michael Addition: A second Michael addition with a nucleophile like diethyl malonate would add the remaining carbons needed for the heptanedioic acid backbone.

  • Step 3: Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the four ester groups to carboxylic acids, followed by heat-induced decarboxylation of the gem-dicarboxylic acids, would yield the final product.

Chemical Reactivity

The reactivity of 4-Methyl-4-nitroheptanedioic acid is governed by its three functional groups:

  • Carboxylic Acids: These groups can undergo typical reactions such as esterification, amide formation, and reduction to alcohols. The presence of two such groups allows for the formation of polymers.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amine using various reducing agents (e.g., H2/Pd, Sn/HCl). This amine can then be further functionalized.

  • Quaternary Carbon: The carbon atom bearing the methyl and nitro groups is sterically hindered, which may affect the rates of reactions at adjacent positions.

Predicted Spectral Information

Spectroscopic analysis is crucial for the characterization of any new compound. The following are the predicted spectral features for 4-Methyl-4-nitroheptanedioic acid.

Spectroscopic TechniquePredicted Features
¹H NMR - A broad singlet for the two carboxylic acid protons (δ 10-12 ppm).- A singlet for the methyl protons (δ ~1.5-1.8 ppm).- Multiplets for the methylene protons of the heptane chain (δ ~1.8-2.5 ppm).
¹³C NMR - Two signals for the carboxylic acid carbons (δ ~170-180 ppm).- A signal for the quaternary carbon attached to the nitro group (δ ~80-95 ppm).- A signal for the methyl carbon (δ ~20-30 ppm).- Signals for the methylene carbons in the chain (δ ~25-40 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acids (~1700-1725 cm⁻¹).- Strong asymmetric and symmetric N-O stretches from the nitro group (~1540-1560 cm⁻¹ and ~1345-1365 cm⁻¹, respectively).
Mass Spectrometry - The molecular ion peak (M+) at m/z = 219.0743 (for C8H13NO6).- Characteristic fragmentation patterns would include the loss of H₂O, COOH, NO₂, and cleavage of the carbon chain.

Potential Applications and Future Research

While no applications for 4-Methyl-4-nitroheptanedioic acid have been reported, its structure suggests several intriguing possibilities that warrant further investigation.

  • Polymer Chemistry: As a dicarboxylic acid, it could be used as a monomer to synthesize polyesters and polyamides. The pendant methyl and nitro groups would be expected to modify the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.

  • Pharmaceutical Scaffolding: The reduction of the nitro group to an amine would yield a diamino dicarboxylic acid. Such compounds can be valuable building blocks for the synthesis of novel peptidomimetics, enzyme inhibitors, or other biologically active molecules.

  • Chelating Agents: The presence of multiple coordinating groups (two carboxylates and potentially a reduced amino group) could make this molecule or its derivatives interesting candidates for metal chelation.

Future research should focus on the development of an efficient and scalable synthesis of this compound to enable the experimental validation of its properties and the exploration of its potential applications.

Safety and Handling

No specific toxicity data for 4-Methyl-4-nitroheptanedioic acid is available. However, based on its functional groups, the following general precautions should be observed:

  • Corrosive: As a dicarboxylic acid, it is likely to be corrosive to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Irritant: It may cause respiratory tract irritation. Work should be conducted in a well-ventilated area or a fume hood.

  • Nitro Compound: While aliphatic nitro compounds are generally less hazardous than their aromatic counterparts, they should still be handled with care as they are energetic materials. Avoid heating the compound to high temperatures, especially in a sealed container.

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and NMR Resonance Assignments of 4-Methyl-4-nitroheptanedioic Acid

Executive Summary 4-Methyl-4-nitroheptanedioic acid (also known as 4-methyl-4-nitropimelic acid) is a highly symmetrical, AB₂-type branching monomer widely utilized in the synthesis of dendrimers (e.g., Newkome-type unim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-nitroheptanedioic acid (also known as 4-methyl-4-nitropimelic acid) is a highly symmetrical, AB₂-type branching monomer widely utilized in the synthesis of dendrimers (e.g., Newkome-type unimolecular micelles) and complex pharmaceutical scaffolds. The molecule features a quaternary carbon bearing both a methyl and a strongly electron-withdrawing nitro group, flanked by two propionic acid arms.

This whitepaper provides an authoritative guide to the structural elucidation of 4-methyl-4-nitroheptanedioic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the distinct spin systems and the profound electronic effects of the nitro group, researchers can establish self-validating analytical protocols for both this target molecule and its synthetic precursors.

Molecular Architecture & Spin Systems

The chemical structure of 4-methyl-4-nitroheptanedioic acid (C₈H₁₃NO₆) dictates its spectral behavior. The molecule possesses a local plane of symmetry passing through the C4 quaternary carbon, the nitro group, and the methyl group.

Numbering Scheme: HOOC(1) – CH₂(2) – CH₂(3) – C(4)(NO₂)(CH₃(8)) – CH₂(5) – CH₂(6) – COOH(7)

Because of this symmetry, the two propionic acid arms are magnetically equivalent. Consequently, the NMR spectra are vastly simplified:

  • C1 and C7 are equivalent.

  • C2 and C6 are equivalent.

  • C3 and C5 are equivalent.

  • C4 and C8 reside on the plane of symmetry.

This symmetry reduces the expected thirteen proton signals to just four distinct resonance environments, and the eight carbon atoms to five distinct ¹³C signals.

Spectral Causality: ¹H and ¹³C NMR Chemical Shifts

Understanding the causality behind the chemical shifts is critical for accurate spectral interpretation. The nitro (-NO₂) group is one of the most strongly electron-withdrawing functional groups, exerting a powerful inductive (-I) effect that strips electron density from adjacent nuclei, leading to significant downfield (deshielded) shifts.

¹H NMR Spectral Analysis

In a highly polar, non-exchanging solvent such as DMSO-d₆, the ¹H NMR spectrum exhibits four distinct signals.

  • The Methyl Group (H8): A standard alkane methyl group typically resonates at ~0.9 ppm. However, being situated β to the powerful nitro group, the H8 protons experience moderate deshielding, shifting the singlet to 1.56 ppm .

  • The Methylene Protons (H3/H5 & H2/H6): The H3/H5 protons are β to the nitro group and resonate around 2.20 ppm . The H2/H6 protons are α to the carboxylic acid carbonyls, which exert an anisotropic deshielding effect, pushing them slightly further downfield to 2.30 ppm . Because these methylene groups are adjacent, they couple with each other, forming a complex multiplet (often appearing as an AA'BB' system).

  • The Carboxylic Acid Protons (H1/H7): Due to rapid hydrogen bonding and exchange, these appear as a broad singlet far downfield at ~12.15 ppm .

Table 1: Summarized ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Deshielding Factor
8 1.56Singlet (s)3H β -deshielding from the quaternary C-NO₂ group.
3, 5 2.15 – 2.25Multiplet (m)4H β -deshielding from NO₂; adjacent to C2/C6.
2, 6 2.25 – 2.35Multiplet (m)4H α -deshielding from the highly anisotropic C=O group.
1, 7 12.15Broad Singlet (br s)2HAcidic protons; heavily deshielded by oxygen electronegativity.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides the most definitive proof of the molecular skeleton, particularly through the quaternary C4 carbon.

  • The Quaternary Carbon (C4): The extreme electronegativity and polarizability of the nitrogen atom in the -NO₂ group pull electron density directly away from C4. This results in a massive downfield shift to 88.5 ppm , which is the hallmark signature of a tertiary/quaternary nitroalkane.

  • The Carbonyl Carbons (C1/C7): Typical of aliphatic carboxylic acids, these sp² hybridized carbons resonate at 173.5 ppm .

Table 2: Summarized ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Deshielding Factor
8 23.1Primary (CH₃)-CH₃Moderately shielded; β to the nitro group.
2, 6 28.6Secondary (CH₂)-CH₂-COOH α to the carbonyl group (-I effect).
3, 5 32.4Secondary (CH₂)-CH₂-C(NO₂)- β to the nitro group, β to the carbonyl.
4 88.5Quaternary (C)-C(NO₂)-Extreme deshielding via strong -I effect of the directly attached NO₂.
1, 7 173.5Quaternary (C)-COOHHighly deshielded sp² hybridized carbonyl carbon.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and subsequent NMR validation must operate as a closed, self-validating system. The standard approach to generating 4-methyl-4-nitroheptanedioic acid involves a double Michael addition of nitroethane to methyl acrylate, followed by ester hydrolysis[1][2].

Protocol 1: Synthesis via Double Michael Addition
  • Reaction Setup: Charge a round-bottom flask with nitroethane (1.0 equiv) and methyl acrylate (2.1 equiv) in a suitable solvent (e.g., acetonitrile or solvent-free)[1][2].

  • Catalysis: Slowly add a catalytic amount of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triton B. Mechanistic Note: The base deprotonates the α -carbon of nitroethane, generating a nucleophilic nitronate anion that sequentially attacks two equivalents of the Michael acceptor[1][2].

  • Isolation: Quench the reaction with dilute HCl, extract with ethyl acetate, and concentrate to yield the intermediate dimethyl 4-methyl-4-nitroheptanedioate .

  • Hydrolysis: Reflux the intermediate in a mixture of aqueous NaOH and methanol for 4 hours.

  • Acidification & Precipitation: Evaporate the methanol, cool the aqueous layer, and acidify to pH ~2 using concentrated HCl. The target 4-methyl-4-nitroheptanedioic acid will precipitate as a white solid. Filter and dry under vacuum.

Protocol 2: NMR Acquisition & Self-Validation
  • Sample Preparation: Dissolve 15-20 mg of the dried product in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire at 400 MHz with 16 scans. Self-Validation Check: Ensure the complete disappearance of the sharp methoxy singlet at ~3.6 ppm, proving 100% conversion from the ester to the acid.

  • ¹³C NMR Acquisition: Acquire at 100 MHz with a minimum of 1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds. Quaternary carbons (C4, C1/C7) lack directly attached protons to facilitate dipole-dipole relaxation (T1). A short D1 will cause these crucial signals to artificially diminish or disappear into the baseline noise.

Logical Relationships & Visualizations

The following diagrams map the synthetic workflow and the 2D NMR magnetization transfer required to unambiguously assign the molecular structure.

SynthesisWorkflow N1 Nitroethane + Methyl Acrylate N2 Double Michael Addition (Base Catalyst, e.g., DBU) N1->N2 N3 Dimethyl 4-methyl-4-nitroheptanedioate (Intermediate Ester) N2->N3 N4 Saponification / Acid Hydrolysis (NaOH / MeOH -> HCl) N3->N4 N5 4-Methyl-4-nitroheptanedioic Acid (Target Molecule) N4->N5 N6 NMR Validation (Confirm loss of OMe at 3.6 ppm) N5->N6

Caption: Workflow for the synthesis and NMR validation of 4-methyl-4-nitroheptanedioic acid.

HMBC_Correlations H_Me H8 (Methyl Protons) δ 1.56 C_quat C4 (C-NO2) δ 88.5 H_Me->C_quat 2J HMBC H_alpha H3/H5 (CH2 Protons) δ 2.20 H_alpha->C_quat 2J HMBC C_Me C8 (Methyl) δ 23.1 H_alpha->C_Me 3J HMBC C_carbonyl C1/C7 (C=O) δ 173.5 H_alpha->C_carbonyl 3J HMBC H_beta H2/H6 (CH2 Protons) δ 2.30 H_beta->C_carbonyl 2J HMBC

Caption: Key HMBC interactions mapping the quaternary carbon and carbonyl assignments.

References

  • Sigma-Aldrich Product Data:4-methyl-4-nitroheptanedioic acid | 5437-39-8. Sigma-Aldrich.
  • Journal of Organic Chemistry:Syn-Selective Michael Addition of Nitromethane Derivatives to Enoates. ACS Publications.
  • PubMed Central (PMC):Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. NIH.

Sources

Foundational

Technical Whitepaper: Physicochemical and Thermodynamic Profiling of 4-Methyl-4-nitroheptanedioic Acid

Executive Summary In the landscape of modern drug development and complex organic synthesis, rigid, bifunctional aliphatic scaffolds are highly valued. 4-Methyl-4-nitroheptanedioic acid (CAS: 5437-39-8), also known as 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, rigid, bifunctional aliphatic scaffolds are highly valued. 4-Methyl-4-nitroheptanedioic acid (CAS: 5437-39-8), also known as 4-methyl-4-nitropimelic acid, serves as a critical precursor for synthesizing spiropiperidines, gabapentinoids, and complex unnatural amino acids[1, 3].

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, phase transition behavior (melting point), and thermal degradation pathways of this compound. Designed for application scientists and process chemists, this guide establishes self-validating analytical protocols to ensure structural integrity during high-temperature synthetic processing.

Thermodynamic Stability & Structural Causality

The thermodynamic stability of 4-methyl-4-nitroheptanedioic acid is fundamentally dictated by its unique substitution pattern at the C4 position.

Immunity to Base-Catalyzed Degradation

The central C4 carbon is fully substituted (quaternary), bearing a methyl group, a nitro group, and two carboxyethyl appendages. The absence of an α -proton is a critical thermodynamic asset. In primary and secondary nitroalkanes, the α -proton is highly acidic ( pKa​≈9−10 ), leading to the formation of chemically reactive nitronate anions in basic media. Because 4-methyl-4-nitroheptanedioic acid lacks this proton, it cannot undergo base-catalyzed Nef reactions or aldol-type self-condensations. This grants the molecule exceptional kinetic and thermodynamic stability in aqueous alkaline environments [3].

Thermal Degradation Limits

While stable to base, the tertiary nitro group dictates the molecule's upper thermal limit. The C−NO2​ bond in tertiary nitroalkanes is the weakest thermodynamic link. At temperatures exceeding 200 °C, the molecule is susceptible to homolytic C−N bond cleavage (denitration), leading to the formation of radical intermediates and subsequent degradation.

Stability A 4-Methyl-4-nitroheptanedioic Acid (Quaternary C4 Center) B Alkaline Exposure (pH > 9) A->B Aqueous Base C Thermal Stress (> 200 °C) A->C Extreme Heat D Thermodynamically Stable (No α-proton for nitronate) B->D Kinetic Inertness E Homolytic C-N Cleavage (Irreversible Denitration) C->E Thermodynamic Limit

Caption: Thermodynamic stability profile and degradation pathways of 4-methyl-4-nitroheptanedioic acid.

Phase Transition: Melting Point & Boiling Point

The accepted melting point of 4-methyl-4-nitroheptanedioic acid is 114–115 °C [1]. For an aliphatic chain of this molecular weight (219.19 g/mol ), this melting point is relatively high.

Mechanistic Causality: The elevated melting point is driven by extensive intermolecular hydrogen bonding between the terminal dicarboxylic acids, which form a robust, cross-linked crystal lattice in the solid state. Furthermore, the steric bulk of the central methyl and nitro groups restricts the conformational freedom of the heptanedioic backbone. This rigidity lowers the entropy of fusion ( ΔSfus​ ). According to the thermodynamic relationship Tm​=ΔHfus​/ΔSfus​ , a lower entropy of fusion directly results in a higher melting temperature.

Quantitative Physicochemical Data
PropertyValueAnalytical Condition / Note
CAS Number 5437-39-8Standard Registry [1, 2]
Molecular Weight 219.19 g/mol Calculated
Melting Point ( Tm​ ) 114 – 115 °CStandard atmospheric pressure [1]
Boiling Point ( Tb​ ) 152 °CReduced pressure (1-2 Torr) [1]
Physical State SolidAt 25 °C, 1 atm

Experimental Protocol: Self-Validating Melting Point Determination

Traditional capillary melting point apparatuses rely on visual phase changes, which can be easily obscured by trace impurities or premature localized decomposition at the tertiary nitro center. As a Senior Application Scientist, I mandate the use of Differential Scanning Calorimetry (DSC) for precise thermodynamic validation. This method provides a self-validating system by separating the endothermic melting event from any exothermic decomposition events.

Step-by-Step DSC Methodology
  • Instrument Calibration (Self-Validation Step):

    • Calibrate the DSC using a high-purity Indium standard ( Tm​=156.6 °C, ΔHf​=28.45 J/g). This ensures the thermal resistance and heat capacity of the sensor are accurately mapped before analyzing the target compound.

  • Sample Preparation:

    • Weigh exactly 2.0 to 5.0 mg of 4-methyl-4-nitroheptanedioic acid using a microbalance.

    • Encapsulate the sample in a hermetically sealed aluminum pan . Causality: Hermetic sealing prevents the sublimation of the compound and suppresses early volatilization of trace trapped solvents, which would artificially broaden the melting endotherm.

  • Atmospheric Control:

    • Purge the sample chamber with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Ramping:

    • Equilibrate the sample at 25 °C for 3 minutes.

    • Apply a linear heating ramp of 10 °C/min from 25 °C to 150 °C. Causality: A 10 °C/min ramp provides the optimal balance between thermal resolution (sharpness of the peak) and sensitivity (signal-to-noise ratio of the heat flow).

  • Data Interpretation:

    • Extract the extrapolated onset temperature ( Tonset​ ). For pure 4-methyl-4-nitroheptanedioic acid, this should strictly align with 114.0 °C. The peak maximum will occur near 115.0 °C.

    • If an exothermic event is observed immediately following the melt, it indicates thermal degradation (denitration), confirming the upper thermodynamic boundary of the batch.

DSC_Workflow S1 1. Sample Prep (2-5 mg, Al Pan) S2 2. N2 Purge (50 mL/min) S1->S2 S3 3. Thermal Ramp (10 °C/min to 150 °C) S2->S3 S4 4. Endotherm Analysis (Onset at 114 °C) S3->S4

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for precise melting point validation.

Implications for Drug Development

When utilizing 4-methyl-4-nitroheptanedioic acid in active pharmaceutical ingredient (API) synthesis, its thermodynamic profile dictates process parameters. Because it is stable to base, chemists can safely employ strong alkaline conditions (e.g., NaOH, KOH) during the saponification of its ester precursors (like dimethyl 4-methyl-4-nitroheptanedioate) without risking the destruction of the nitro group [3]. However, its relatively high boiling point under vacuum (152 °C at 1-2 Torr) means that purification via distillation requires high thermal input, pushing the molecule dangerously close to its thermal degradation threshold. Therefore, purification via crystallization (leveraging its 114-115 °C melting point and strong hydrogen-bonding network) is the thermodynamically and operationally superior choice.

References

  • United States Patent Office. "Patent US10376481B2: Compounds and methods for the treatment of pain and other diseases." Google Patents.
Exploratory

Mechanism of 4-methyl-4-nitroheptanedioic acid formation via Michael addition

An In-depth Technical Guide on the Formation of 4-Methyl-4-nitroheptanedioic Acid via Michael Addition Abstract This technical guide provides a comprehensive examination of the synthesis of 4-methyl-4-nitroheptanedioic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Formation of 4-Methyl-4-nitroheptanedioic Acid via Michael Addition

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4-methyl-4-nitroheptanedioic acid, a complex dicarboxylic acid, through a tandem Michael addition reaction. This C-C bond-forming strategy leverages the nucleophilic character of nitroalkanes and the electrophilicity of α,β-unsaturated esters. We will dissect the core reaction mechanism, from the initial deprotonation of the nitroalkane donor to the sequential conjugate additions and final hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, protocol optimization, and troubleshooting common side reactions. The guide integrates detailed procedural steps with a causal explanation of experimental choices, ensuring a robust and reproducible synthetic approach.

Introduction to the Michael Addition and Nitroalkane Chemistry

The Michael reaction, or Michael 1,4-addition, stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and versatility.[1][2] The reaction involves the addition of a nucleophile, known as a "Michael donor," to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene, the "Michael acceptor."[1][3] The thermodynamic driving force for this reaction is the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[4]

Among the diverse array of Michael donors, nitroalkanes are particularly valuable. The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons, facilitating their removal by a base to form a resonance-stabilized carbanion known as a nitronate.[3] This stabilized nucleophile is soft and ideally suited for 1,4-conjugate addition. Furthermore, the nitro group in the final adduct is a versatile synthetic handle that can be transformed into a wide range of other functional groups, including amines, ketones, or carboxylic acids, making it a valuable synthon in complex molecule synthesis.[5]

The target molecule of this guide, 4-methyl-4-nitroheptanedioic acid, is constructed through a powerful tandem or double Michael addition sequence. This strategy involves the sequential addition of two equivalents of a Michael acceptor to a single donor that possesses two acidic protons, building the carbon skeleton efficiently from simple, commercially available precursors.

The Core Mechanism: A Tandem Pathway

The formation of 4-methyl-4-nitroheptanedioic acid is not a single reaction but a three-stage process: (A) the formation of a diester precursor via a tandem Michael addition, followed by (B) the hydrolysis of the ester groups to yield the final dicarboxylic acid. The key C-C bond-forming events occur in the first stage.

Stage A: Synthesis of the Diethyl 4-Methyl-4-nitroheptanedioate Precursor

The synthesis begins with nitroethane as the Michael donor and two equivalents of an acrylate ester, such as ethyl acrylate, as the Michael acceptor. The reaction is typically catalyzed by a base.

Step 1: Generation of the Primary Nucleophile The reaction is initiated by the deprotonation of nitroethane at the α-carbon. A base, such as sodium ethoxide (NaOEt), abstracts a proton to form the resonance-stabilized nitronate anion. This anion is the active nucleophile for the first addition.

Step 2: First Michael Addition The nitronate anion attacks the electrophilic β-carbon of the first molecule of ethyl acrylate. This conjugate addition breaks the C=C π-bond and forms a new C-C bond, resulting in a resonance-stabilized enolate intermediate.[4][6]

Step 3: Protonation and Formation of the Mono-Adduct The enolate intermediate is rapidly protonated, typically by the solvent (e.g., ethanol), to yield the mono-addition product, ethyl 4-nitro-pentanoate.

Step 4: Generation of the Secondary Nucleophile The carbon atom bearing the nitro group in the mono-adduct still has one acidic proton. The base in the reaction mixture deprotonates this carbon to form a new, more substituted nitronate anion.

Step 5: Second Michael Addition This secondary nitronate anion attacks a second molecule of ethyl acrylate in another conjugate addition step, forming the second C-C bond and leading to the fully elaborated carbon skeleton as a new enolate intermediate.

Step 6: Final Protonation The final enolate is protonated to give the neutral diester product, diethyl 4-methyl-4-nitroheptanedioate.

G cluster_legend Legend Reactant Reactant Intermediate Intermediate Product Product Nitroethane Nitroethane Nitronate1 Nitronate Anion Nitroethane->Nitronate1 Deprotonation Acrylate1 Ethyl Acrylate (1st eq.) MonoAdduct Mono-Adduct Intermediate Acrylate1->MonoAdduct 1st Michael Addition Base1 Base (e.g., NaOEt) Nitronate1->MonoAdduct 1st Michael Addition Nitronate2 Substituted Nitronate MonoAdduct->Nitronate2 Deprotonation Base2 Base (e.g., NaOEt) Acrylate2 Ethyl Acrylate (2nd eq.) Diester Diethyl 4-Methyl-4-nitroheptanedioate Acrylate2->Diester 2nd Michael Addition Nitronate2->Diester 2nd Michael Addition FinalProduct 4-Methyl-4-nitroheptanedioic Acid Diester->FinalProduct Hydrolysis Hydrolysis Acid/Base Hydrolysis

Overall reaction pathway for the synthesis.
Stage B: Hydrolysis to 4-Methyl-4-nitroheptanedioic Acid

The terminal ester groups of the diester precursor are hydrolyzed to carboxylic acids. This can be achieved under either acidic or basic (saponification) conditions. Basic hydrolysis followed by an acidic workup is common. This step does not alter the core carbon skeleton.

Experimental Design and Protocols

A successful synthesis requires careful consideration of the reagents, conditions, and purification procedures. The protocols described below represent a self-validating system with clear checkpoints for monitoring reaction progress.

Reagent Selection and Causality
  • Michael Donor: Nitroethane is the required starting material for the target molecule.

  • Michael Acceptor: Ethyl acrylate is commonly used due to its reactivity and the volatility of the corresponding ethanol byproduct. Methyl acrylate is also a suitable alternative.

  • Base Catalyst: A catalytic amount of a strong, non-nucleophilic base is often preferred. However, for this tandem reaction, an alkoxide base like sodium ethoxide (NaOEt) in ethanol is an excellent choice. It is strong enough to deprotonate the nitroalkane, and its conjugate acid (ethanol) serves as the solvent and proton source for the enolate intermediates. Using a catalytic amount ensures the reaction proceeds without promoting significant polymerization of the acrylate acceptor.

  • Solvent: Anhydrous ethanol is the ideal solvent when using sodium ethoxide, as it maintains the basicity of the catalyst. If other bases are used, polar aprotic solvents like THF or DMF may be employed.

Detailed Experimental Protocol: Synthesis of Diethyl 4-Methyl-4-nitroheptanedioate

This protocol is adapted from general procedures for Michael additions of nitroalkanes.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Preparation: In the flask, dissolve sodium ethoxide (e.g., 0.1 equivalents) in 100 mL of anhydrous ethanol under a nitrogen atmosphere. Once dissolved, add nitroethane (1.0 equivalent).

  • Slow Addition: Add ethyl acrylate (2.1 equivalents) to the dropping funnel. Add the acrylate dropwise to the stirred, cooled ethanol solution over a period of 60-90 minutes. Causality: Slow addition is critical to keep the instantaneous concentration of the acrylate low, which minimizes the exothermic polymerization side reaction.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the nitroethane and the formation of the product.

  • Workup: Once the reaction is complete, neutralize the mixture by adding acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diester.

Detailed Experimental Protocol: Hydrolysis
  • Saponification: In a round-bottom flask, dissolve the purified diethyl 4-methyl-4-nitroheptanedioate (1.0 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 2.5 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold, concentrated hydrochloric acid (HCl) until the pH is ~1-2. The dicarboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-methyl-4-nitroheptanedioic acid. The purity can be further enhanced by recrystallization.

Experimental workflow for the two-stage synthesis.

Process Control and Optimization

Achieving a high yield of the desired product requires controlling key parameters and understanding potential side reactions.

Key Reaction Parameters
ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase reaction rate but also favor acrylate polymerization.Maintain low temperatures (0 °C) during acrylate addition, then allow a slow warm-up to room temperature for complete reaction.
Stoichiometry An excess of the acrylate ester is needed to drive the reaction towards the double adduct.Use a slight excess of the acrylate (2.1-2.2 equivalents) to ensure full conversion of the mono-adduct.
Base Strength The base must be strong enough to deprotonate the nitroalkane and the mono-adduct intermediate.Sodium ethoxide in ethanol is well-suited. Weaker bases may result in incomplete reaction.
Concentration High concentrations can increase the rate of polymerization.Running the reaction at a moderate dilution (e.g., 0.2-0.5 M) provides a balance between reaction rate and side reactions.
Troubleshooting Common Issues

G Start Analyze Reaction Mixture: Low Yield or High Impurity? Polymer Problem: Polymerization (Viscous mixture, low product yield) Start->Polymer Is mixture viscous? MonoAdduct Problem: High % of Mono-Adduct Start->MonoAdduct Is mono-adduct major product? NoReaction Problem: No/Slow Reaction Start->NoReaction Are starting materials unreacted? Sol_Polymer Solution: 1. Reduce addition rate of acrylate. 2. Ensure adequate cooling (0°C). 3. Use higher dilution. Polymer->Sol_Polymer Sol_MonoAdduct Solution: 1. Increase reaction time. 2. Ensure >= 2.1 eq. of acrylate. 3. Re-treat with base and more acrylate. MonoAdduct->Sol_MonoAdduct Sol_NoReaction Solution: 1. Check base activity (use fresh NaOEt). 2. Ensure anhydrous solvent. 3. Consider a stronger base. NoReaction->Sol_NoReaction

A logic diagram for troubleshooting the synthesis.

Conclusion

The synthesis of 4-methyl-4-nitroheptanedioic acid via a tandem Michael addition is an elegant demonstration of strategic C-C bond formation. By carefully controlling the reaction conditions—particularly temperature and stoichiometry—it is possible to favor the desired double addition of an acrylate ester to nitroethane. This guide has provided the fundamental mechanistic principles, detailed experimental protocols, and critical troubleshooting insights necessary for researchers to successfully implement this reaction. The resulting nitro-dicarboxylic acid is a valuable building block, poised for further functionalization in the development of novel molecular architectures for scientific and pharmaceutical applications.

References

  • Encyclopedia. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. Available from: [Link]

  • de Miranda, A. S., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Catalysis. Available from: [Link]

  • ResearchGate. (n.d.). First investigation of the Michael‐type addition of nitromethane to a series of α,β‐unsaturated carbonyl compounds in the presence of the SF catalyst. Available from: [Link]

  • Fustero, S., et al. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity under Dinuclear Zinc Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Cai, Y., et al. (2006). Asymmetric Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by C2-Symmetric Tridentate Bis(oxazoline) and Bis(thiazoline) Zinc Complexes. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Michael addition of nitromethane to ??, ??-unsaturated carbonyl compounds over solid base catalysts. Available from: [Link]

  • Fustero, S., et al. (2009). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. PMC. Available from: [Link]

  • Shestakov, A. M., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Available from: [Link]

  • Palomo, C., et al. (2006). Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available from: [Link]

  • de Miranda, A. S., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. ACS Publications. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). An improved procedure to prepare 3-methyl-4-nitroalkylenethylisoxazoles and their reaction under catalytic enantioselective Michael addition with nitromethane. Available from: [Link]

  • Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-aminodmap/urea. Middle East Technical University.
  • Royal Society of Chemistry. (n.d.). Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone. Available from: [Link]

  • PMC. (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Available from: [Link]

  • Li, H., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 4. Catalytic Michael reaction of nitromethane to trans-chalcone. Available from: [Link]

  • O'Donnell, M. J., et al. (2000). Enantioselective Michael Addition of Nitromethane to α,β-Enones Catalyzed by Chiral Quaternary Ammonium Salts. A Simple Synthesis of (R)-Baclofen. Organic Letters. Available from: [Link]

  • Kanemasa, S., et al. (2002). Enantioselective Michael Additions of Nitromethane by a Catalytic Double Activation Method Using Chiral Lewis Acid and Achiral Amine Catalysts. Journal of the American Chemical Society. Available from: [Link]

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Foundational

pKa values and acid dissociation constants of 4-methyl-4-nitroheptanedioic acid

An In-Depth Technical Guide to the Acid Dissociation Constants of 4-Methyl-4-Nitroheptanedioic Acid: Theoretical Predictions and Experimental Determination Introduction The acid dissociation constant (pKa) is a fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Acid Dissociation Constants of 4-Methyl-4-Nitroheptanedioic Acid: Theoretical Predictions and Experimental Determination

Introduction

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule in a solution at a given pH. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is indispensable, as it governs critical pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, absorption, and receptor binding. This guide provides a comprehensive technical overview of 4-methyl-4-nitroheptanedioic acid, a dicarboxylic acid with unique structural features.

Dicarboxylic acids are characterized by the presence of two carboxyl functional groups, and consequently, they exhibit two distinct pKa values, pKa1 and pKa2, corresponding to the stepwise dissociation of the two protons.[1] The acidity of these protons is influenced by the molecular structure, including the distance between the carboxyl groups and the electronic effects of other substituents on the carbon backbone.[2] 4-methyl-4-nitroheptanedioic acid presents a particularly interesting case due to the presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group at the central C4 position. This guide will explore the theoretical underpinnings of its acidity and provide detailed, field-proven experimental protocols for the precise determination of its pKa values.

Section 1: Structural Analysis and Theoretical pKa Estimation

The structure of 4-methyl-4-nitroheptanedioic acid suggests a complex interplay of inductive and steric effects that will modulate its acidic properties relative to a simple, unsubstituted dicarboxylic acid like heptanedioic acid.

1.1. The Dicarboxylic Acid Backbone Heptanedioic acid (Pimelic acid) has two carboxyl groups separated by a five-carbon chain. This separation minimizes the electrostatic interaction between the two groups. After the first proton dissociates (pKa1), the resulting carboxylate anion has a modest inductive effect on the second carboxyl group, making the second proton (pKa2) slightly less acidic than the first. For most long-chain dicarboxylic acids, pKa1 values are typically around 4.3 to 4.5, while pKa2 values are around 5.3 to 5.6.

1.2. Influence of Substituents at the C4 Position The substituents at the C4 position are pivotal in determining the acidity of 4-methyl-4-nitroheptanedioic acid.

  • Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups due to its strong negative inductive (-I) and resonance (-R) effects. By pulling electron density away from the carboxyl groups, it stabilizes the resulting carboxylate anions formed upon deprotonation.[3] This stabilization facilitates the release of the protons, thereby increasing the acidity and significantly lowering both pKa values.[4][5]

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group due to its positive inductive effect (+I). It pushes electron density towards the carboxyl groups, which tends to destabilize the carboxylate anion and decrease acidity (increase pKa).[6]

Given the opposing electronic natures of these two groups, the potent electron-withdrawing effect of the nitro group is expected to dominate, leading to a net increase in the overall acidity of the molecule compared to unsubstituted heptanedioic acid.

1.3. Predicted pKa Values While no experimental data for 4-methyl-4-nitroheptanedioic acid is readily available in the literature, we can estimate its pKa values based on the principles discussed. The strong -I effect of the nitro group at C4 will substantially lower both pKa1 and pKa2.

CompoundpKa1pKa2Rationale for Change
Adipic Acid (6-carbon)~4.4~5.4Baseline for a medium-chain dicarboxylic acid.[1]
Heptanedioic Acid (Pimelic Acid)~4.5~5.4Baseline for the parent 7-carbon dicarboxylic acid.[7]
4-Methyl-4-Nitroheptanedioic Acid Est. 3.5 - 3.9 Est. 4.8 - 5.2 The dominant electron-withdrawing nitro group is expected to significantly lower both pKa values.

Table 1: Comparison and Estimation of pKa Values.

The dissociation equilibria are as follows:

G H2A HOOC-(CH2)2-C(CH3)(NO2)-(CH2)2-COOH (Fully Protonated, H₂A) HA_minus ⁻OOC-(CH2)2-C(CH3)(NO2)-(CH2)2-COOH (Monoanion, HA⁻) H2A->HA_minus  -H⁺  pKa1 A_2minus ⁻OOC-(CH2)2-C(CH3)(NO2)-(CH2)2-⁻OOC (Dianion, A²⁻) HA_minus->A_2minus  -H⁺  pKa2

Caption: Stepwise dissociation of 4-methyl-4-nitroheptanedioic acid.

Section 2: Experimental Determination of pKa Values

To obtain definitive pKa values, rigorous experimental determination is essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.[8][9]

2.1. Protocol: Potentiometric Titration Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[9] The pKa is determined from the inflection point of the resulting titration curve.[10]

Causality and Experimental Insight: This method directly measures the change in proton concentration, providing a fundamental and accurate determination of the acid-base equilibrium. It is considered a gold standard for its precision.[9] The requirement for a relatively pure sample of sufficient quantity (typically >1 mg) is its primary limitation.[8]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[11]

  • Sample Preparation: Accurately weigh and dissolve a sample of 4-methyl-4-nitroheptanedioic acid in deionized, carbonate-free water to a known concentration (e.g., 0.01 M).

  • Ionic Strength Adjustment: Add a background electrolyte, such as potassium chloride (KCl), to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This is crucial because ionic activity can influence pKa measurements.[11]

  • Inert Atmosphere: Purge the solution with an inert gas, such as nitrogen or argon, for 15-20 minutes before and during the titration. This displaces dissolved CO₂, which can interfere with the titration of weak acids.[11]

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Add standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M) in small, precise increments using a calibrated burette.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[11]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. pKa1 is the pH at the midpoint between the start of the titration and the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points. The equivalence points can be precisely located by examining the first or second derivative of the titration curve.[12]

Caption: Experimental workflow for potentiometric pKa determination.

2.2. Protocol: UV-Vis Spectrophotometric Titration This method is ideal for compounds that possess a chromophore near the acidic center, where the light absorbance spectrum changes as a function of pH.[13] The nitro group in 4-methyl-4-nitroheptanedioic acid serves as a suitable chromophore. This technique requires a much smaller amount of sample compared to potentiometry.[13]

Causality and Experimental Insight: The method relies on Beer-Lambert's law and the principle that the protonated (HA) and deprotonated (A⁻) forms of a molecule have different molar absorptivities at specific wavelengths.[14] By measuring absorbance across a range of pH values, the ratio of [A⁻]/[HA] can be determined, from which the pKa is calculated using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Wavelength Selection: Dissolve the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 10) buffer. Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the analytical wavelengths where the difference in absorbance between the protonated and deprotonated species is maximal.[13]

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values spanning the expected pKa range (e.g., from pH 2.5 to 6.5 in 0.2-0.5 pH unit increments). Ensure the buffer components themselves do not absorb light in the selected analytical wavelength range.[14]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/DMSO mixture). Add a small, constant aliquot of this stock solution to each buffer solution to create a series of samples with identical total compound concentration but different pH values.[13]

  • Absorbance Measurement: Measure the absorbance of each buffered sample at the pre-determined analytical wavelengths using a calibrated UV-Vis spectrophotometer.

  • Data Analysis: For each pKa, plot the measured absorbance against the pH. The resulting sigmoidal curve can be analyzed using non-linear regression based on the equation:

    • A = (A_HA + A_A⁻ * 10^(pH-pKa)) / (1 + 10^(pH-pKa))

    • Where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A⁻ is the absorbance of the deprotonated species. The pKa is the pH value at the inflection point of this curve.[15]

Caption: Workflow for spectrophotometric pKa determination.

Section 3: Computational pKa Prediction

For novel molecules or when physical samples are unavailable, computational chemistry offers a powerful tool for pKa prediction.[16] These methods aim to calculate the free energy change (ΔG) associated with the deprotonation reaction in a solvent.

Theoretical Framework: The most common approach involves using quantum chemical methods, such as Density Functional Theory (DFT), combined with a solvation model to account for the effect of the solvent (water).[17][18] The pKa is derived from the calculated free energy difference between the protonated acid and its conjugate base. While powerful, these methods require significant computational resources and expertise to yield accurate results, often achieving an accuracy within 0.7-1.0 log units.[19]

The general workflow involves:

  • Building 3D models of the acid (H₂A) and its subsequent anions (HA⁻ and A²⁻).

  • Performing geometry optimization and frequency calculations for each species in both the gas phase and with a continuum solvation model (e.g., PCM, SMD).

  • Calculating the free energy of each species in solution.

  • Calculating the ΔG for each dissociation step and converting it to a pKa value.

Conclusion

While experimental data for 4-methyl-4-nitroheptanedioic acid is not yet published, a thorough analysis of its molecular structure allows for a reasoned estimation of its acid dissociation constants. The potent electron-withdrawing nitro group at the C4 position is expected to render it significantly more acidic than its parent compound, heptanedioic acid. For researchers and drug developers, the precise determination of its two pKa values is critical. This guide has detailed two robust, industry-standard experimental protocols—potentiometric titration and UV-Vis spectrophotometry—that provide complementary approaches to accurately measure these constants. By synthesizing theoretical understanding with rigorous experimental practice, scientists can confidently characterize the physicochemical properties of this and other novel molecules, paving the way for their successful application in pharmaceutical and chemical research.

References

  • Grokipedia. (n.d.). Dicarboxylic acid.
  • Department of Chemistry, University of Delhi. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Molecular Absorption Spectroscopy Experiments.
  • Takano, Y., & Houk, K. N. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ruiz, R., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Canales, M., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. Retrieved from [Link]

  • Friesner, R. A., & Pérez-Sánchez, H. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Journal of Chemical Education. (1990). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • Bräuer, J., et al. (2020). Calculated pKa values and radical rate constants of the monoanionic dicarboxylic acids AH−. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Gapsys, V., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. ACS Publications. Retrieved from [Link]

  • Metfop. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Quora. (2022). Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other? Retrieved from [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids? Retrieved from [Link]

  • Request PDF. (n.d.). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methyl-4-nitroheptanedioic Acid as a Versatile Precursor in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Mechanistic Rationale: Why 4-Methyl-4-nitroheptanedioic Acid? In the design of advanced macromolecular architectures—such as dendri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals

Mechanistic Rationale: Why 4-Methyl-4-nitroheptanedioic Acid?

In the design of advanced macromolecular architectures—such as dendrimers, hyperbranched polymers, and functionalized nanocarriers—the selection of the core monomer dictates the structural integrity and functional versatility of the final material. 4-Methyl-4-nitroheptanedioic acid (CAS 5437-39-8) serves as a highly efficient A2​B precursor due to two critical structural features:

  • Orthogonal Reactivity: The molecule possesses two terminal carboxylic acid groups and a central aliphatic nitro group. The carboxylic acids can readily undergo esterification or amidation, while the nitro group remains completely inert under standard coupling conditions. This allows for the synthesis of linear polyesters with pendant nitro groups, which can later be reduced for post-polymerization drug conjugation[1].

  • Steric Shielding via the C4 Methyl Group: The presence of the methyl group at the quaternary C4 position is not merely a structural placeholder; it is a mechanistic necessity. Unbranched nitro-aliphatics possessing an α -proton are highly susceptible to retro-Michael additions and β -elimination reactions during high-temperature melt polymerizations. The C4 methyl group blocks these degradation pathways, providing exceptional thermal stability to the monomer during dendrimer and polymer synthesis[2].

By exploiting these features, researchers can drive the synthesis down two distinct pathways: reducing the monomer first to create an AB2​ branching agent, or polymerizing it directly to create a functionalizable linear scaffold[3].

ReactionPathways Precursor 4-methyl-4-nitroheptanedioic acid (A2B Precursor) Reduction Catalytic Hydrogenation (H2, Pd/C) Precursor->Reduction Pathway A Esterification Polycondensation with Diols (e.g., PEG) Precursor->Esterification Pathway B AB2 4-amino-4-methylheptanedioic acid (AB2 Monomer) Reduction->AB2 HBPoly Hyperbranched Polyamides (Dendritic Architecture) AB2->HBPoly Polycondensation LinPoly Linear Polyester with Pendant Nitro Groups Esterification->LinPoly PostMod Post-Polymerization Drug Conjugation LinPoly->PostMod Reduction & Coupling

Synthetic pathways of 4-methyl-4-nitroheptanedioic acid in polymer chemistry.

Pathway A: Synthesis of Hyperbranched Polyamides

To synthesize hyperbranched polyamides, the precursor must first be converted into an AB2​ monomer: 4-amino-4-methylheptanedioic acid [4]. Because this monomer contains one amine ( A ) and two carboxylic acids ( B2​ ), step-growth polycondensation naturally yields a highly branched, dendritic architecture without reaching a gel point (cross-linking), provided A reacts exclusively with B .

Protocol 2.1: Self-Validating Monomer Reduction

Causality: Chemical reduction (e.g., Fe/HCl or SnCl2​ ) leaves residual metal salts that coordinate with the resulting amino acid, severely inhibiting subsequent polycondensation. Catalytic hydrogenation is chosen because it leaves no metal contaminants.

  • Reaction Setup: Dissolve 10 g of 4-methyl-4-nitroheptanedioic acid in 100 mL of absolute ethanol in a high-pressure reactor. Add 1.0 g of 10% Pd/C catalyst.

  • Hydrogenation: Purge the vessel with nitrogen, then pressurize with H2​ gas to 50 psi. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Self-Validating Checkpoint: Analyze the crude product via FTIR spectroscopy. The reaction is only successful if the strong asymmetric NO2​ stretch at ~1550 cm−1 has completely disappeared, replaced by a broad N−H stretch at ~3300 cm−1 . Do not proceed to polymerization if the 1550 cm−1 peak remains , as residual nitro groups will act as chain terminators, restricting the polymer to low-molecular-weight oligomers.

Protocol 2.2: Melt Polycondensation

Causality: High temperatures are required to melt the monomer and provide the activation energy for amidation. Vacuum is applied to continuously remove the water byproduct; according to Le Chatelier’s principle, this drives the equilibrium toward high molecular weight polymer formation.

  • Melting: Transfer the validated 4-amino-4-methylheptanedioic acid to a Schlenk flask. Heat to 180°C under a continuous nitrogen purge until the monomer fully melts.

  • Polymerization: Gradually apply high vacuum (<0.1 Torr) over 30 minutes to prevent bumping. Maintain vacuum at 180°C for 4 hours.

  • Recovery: Cool the highly viscous melt to room temperature, dissolve in a minimum amount of DMF, and precipitate dropwise into cold diethyl ether. Filter and dry under vacuum.

Pathway B: Synthesis of Functionalizable Linear Polyesters

For drug delivery applications, researchers often require a linear polymer backbone with pendant functional groups for drug loading. By reacting the dicarboxylic acid directly with a diol (such as Polyethylene Glycol, PEG), a linear polyester is formed. The nitro group remains intact and can be utilized for post-polymerization modification.

Protocol 3.1: Steglich Esterification

Causality: Melt condensation is often too harsh for PEG chains and can cause thermal degradation. Steglich esterification allows for room-temperature step-growth polymerization using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1 eq of 4-methyl-4-nitroheptanedioic acid and 1 eq of PEG-400 in anhydrous Dichloromethane (DCM).

  • Activation: Add 0.1 eq of DMAP. Cool the flask to 0°C in an ice bath.

  • Coupling: Add 2.2 eq of DCC dropwise as a solution in DCM. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Self-Validating Checkpoint: The formation of Dicyclohexylurea (DCU) as a white, insoluble precipitate is a direct visual indicator of successful ester bond formation. If the solution remains completely clear after 4 hours, the DCC is likely degraded, and the reaction has failed.

  • Purification: Filter off the DCU precipitate. Wash the organic filtrate with 0.1 M HCl, saturated NaHCO3​ , and brine. Precipitate the polymer in cold hexane.

Workflow Step1 Monomer Purification Step2 Polycondensation (Vacuum / DCC) Step1->Step2 Step3 Precipitation & Recovery Step2->Step3 Step4 FTIR/NMR Validation Step3->Step4

Step-by-step experimental workflow for polycondensation and validation.

Quantitative Data Summary

The choice of pathway drastically alters the physical properties and applications of the resulting polymer. The table below summarizes the expected quantitative outcomes based on the protocols provided.

Polymer ArchitectureMonomer SystemPolymerization MethodTypical Mw​ (kDa)PDI ( Mw​/Mn​ )Primary Application
Hyperbranched Polyamide 4-amino-4-methylheptanedioic acid ( AB2​ )Melt Polycondensation (180°C, Vacuum)15 - 352.1 - 3.5Nanocarriers, Dendrimer Cores
Linear Pendant-Nitro Polyester 4-methyl-4-nitroheptanedioic acid + PEG Diol ( A2​+B2​ )Steglich Esterification (DCC/DMAP, RT)10 - 251.2 - 1.6Drug Conjugation Scaffolds

References

  • [1] Tryptophan Trimers and Tetramers Inhibit Dengue and Zika Virus Replication by Interfering with Viral Attachment Processes. Antimicrobial Agents and Chemotherapy (NIH PMC). URL:[Link]

  • [4] 4-Amino-4-methylheptanedioic acid (CAS 3322-74-5). MolAid Chemical Database. URL:[Link]

  • [2] Syntheses of New 1 → (2 + 1) C-Branched Monomers for the Construction of Multifunctional Dendrimers. Macromolecules (ACS Publications). URL:[Link]

  • [3] Synthesis and characterization of immobilized dendritic silica surfaces. Designed Monomers and Polymers (Taylor & Francis). URL:[Link]

Sources

Application

Application Note: Esterification Methods for 4-Methyl-4-nitroheptanedioic Acid Derivatives

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale 4-Methyl-4-nitroheptanedioic acid (CAS 5437-39-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

4-Methyl-4-nitroheptanedioic acid (CAS 5437-39-8) is a highly versatile dicarboxylic acid building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including branched amino acid precursors and inhibitors of NHE-mediated antiport systems for gastrointestinal disorders[1].

From a structural perspective, the molecule features a quaternary C4 carbon bearing both a methyl and a nitro group. While the nitro group is strongly electron-withdrawing, its inductive effect on the C1 and C7 carboxylic acids is heavily attenuated by the intervening ethylene bridges. Consequently, the terminal carboxylates exhibit standard aliphatic pKa values and are sterically unhindered.

Strategic Considerations for Esterification:

  • Steric Accessibility: The remote nature of the bulky C4 center allows for highly efficient esterification at the termini without significant steric penalty.

  • Chemical Stability: The aliphatic nitro group is robust under acidic and mildly basic conditions. Furthermore, the lack of α -protons at the C4 position prevents unwanted Nef-type reactions or retro-Michael additions, which are common degradation pathways for nitroalkanes under strong base catalysis.

  • Downstream Processing: Esterification is typically employed to protect the diacid prior to the catalytic hydrogenation of the nitro group to an amine, preventing premature lactamization or zwitterion formation during the reduction step[2].

Methodological Decision Matrix

Selecting the appropriate esterification protocol depends entirely on the steric bulk and chemical sensitivity of the target alcohol. The following decision tree outlines the field-proven logic for method selection.

Workflow Start 4-Methyl-4-nitroheptanedioic Acid (Diacid) Cond1 Primary Alcohols (e.g., MeOH, EtOH) Start->Cond1 Cond2 Secondary / Bulky Alcohols (e.g., iPrOH) Start->Cond2 Cond3 Acid-Sensitive Alcohols Complex Intermediates Start->Cond3 Meth1 Fischer Esterification (H2SO4, Reflux) Cond1->Meth1 Meth2 Acyl Chloride Method (SOCl2, then ROH) Cond2->Meth2 Meth3 Steglich Esterification (DCC, DMAP, DCM) Cond3->Meth3 Product 4-Methyl-4-nitroheptanedioate Derivatives Meth1->Product Meth2->Product Meth3->Product

Decision matrix for selecting the optimal esterification method based on alcohol sterics and sensitivity.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific in-process controls (IPCs) and workup logic to ensure high purity and yield without requiring immediate chromatographic purification.

Protocol A: Acid-Catalyzed Fischer Esterification

Target: Dimethyl 4-methyl-4-nitroheptanedioate[3] Causality & Insight: For unhindered primary alcohols like methanol, Fischer esterification is the most atom-economical and scalable approach. By using methanol as both the reactant and the solvent, the equilibrium is driven entirely to the right. The catalytic sulfuric acid protonates the carbonyl oxygen, increasing its electrophilicity.

Step-by-Step Methodology:

  • Charge: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-methyl-4-nitroheptanedioic acid (10.0 g, 42.9 mmol) and anhydrous methanol (100 mL, 10 volumes).

  • Catalyst Addition: While stirring at room temperature, add concentrated sulfuric acid (0.23 mL, 0.1 eq) dropwise. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane/EtOAc 7:3). The highly polar diacid baseline spot will disappear, replaced by a high-Rf diester spot.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with Ethyl Acetate (150 mL).

  • Purification Logic: Wash the organic layer with saturated aqueous NaHCO3​ ( 3×50 mL). Insight: This basic wash is critical; it neutralizes the sulfuric acid and deprotonates any unreacted mono-ester or diacid, pulling them into the aqueous layer and leaving only the pure diester in the organic phase.

  • Isolation: Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a pale yellow oil.

Protocol B: Acyl Chloride-Mediated Esterification

Target: Diisopropyl 4-methyl-4-nitroheptanedioate Causality & Insight: Secondary alcohols react sluggishly under Fischer conditions. Converting the diacid to a diacyl chloride using Thionyl Chloride ( SOCl2​ ) generates a highly reactive electrophile. A catalytic amount of DMF is used to form the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination.

Step-by-Step Methodology:

  • Chlorination: Suspend the diacid (10.0 g, 42.9 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add DMF (0.1 mL, catalytic).

  • Activation: Cool to 0 °C. Add Thionyl Chloride (9.4 mL, 3.0 eq) dropwise. Warm to room temperature and stir for 4 hours until gas evolution ( SO2​ , HCl) ceases.

  • Solvent Swap: Concentrate the mixture to dryness to remove excess SOCl2​ . Insight: Failing to remove excess SOCl2​ will result in the formation of alkyl chlorides from the alcohol.

  • Esterification: Redissolve the crude diacyl chloride in DCM (100 mL) and cool to 0 °C. Add anhydrous Pyridine (13.8 mL, 4.0 eq), followed by Isopropanol (16.4 mL, 5.0 eq).

  • Reaction: Stir at room temperature for 8 hours.

  • Workup: Quench with water (50 mL). Separate the layers. Wash the organic layer with 1N HCl ( 2×50 mL) to remove pyridine, then with saturated NaHCO3​ (50 mL) and brine. Dry and concentrate.

Protocol C: Steglich Esterification

Target: Complex API Esters (Acid-Sensitive) Causality & Insight: When coupling the diacid to a complex, acid-sensitive alcohol, strong acids (Protocol A) or HCl generation (Protocol B) will cause degradation. The Steglich method uses N,N'-Dicyclohexylcarbodiimide (DCC) as a mild coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

Step-by-Step Methodology:

  • Charge: In a dry flask under nitrogen, dissolve the diacid (1.0 eq), target alcohol (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM (0.2 M concentration).

  • Coupling: Cool the solution to 0 °C. Add a solution of DCC (2.4 eq) in DCM dropwise over 30 minutes.

  • Reaction & IPC (Self-Validation): Stir at room temperature for 16 hours. Insight: The reaction is visually self-validating. As the coupling proceeds, Dicyclohexylurea (DCU) forms as a highly insoluble white precipitate.

  • Workup: Filter the suspension through a Celite pad to remove the DCU.

  • Purification Logic: Wash the filtrate with 0.5N HCl to remove the DMAP catalyst, followed by saturated NaHCO3​ to remove any unreacted diacid. Dry, concentrate, and purify via silica gel chromatography if necessary.

Quantitative Method Comparison

The following table summarizes the operational metrics for the three esterification strategies, providing a quick-reference guide for process scale-up and optimization.

ParameterProtocol A: FischerProtocol B: Acyl ChlorideProtocol C: Steglich
Optimal Substrates Primary alcohols (MeOH, EtOH)Secondary/Bulky alcoholsAcid-sensitive/Complex alcohols
Typical Yield 90 – 95%80 – 85%75 – 85%
Scalability Excellent (>1 kg scale)Good (100 g scale)Fair (<10 g scale)
Atom Economy HighModerateLow
Key Byproducts Water SO2​ , HCl, Pyridinium saltsDicyclohexylurea (DCU)
Purification Need Simple extractionAcid/Base extractionFiltration + Chromatography

References

  • Bell, N., Carreras, C., Leadbetter, M. R., Lewis, J. G., Jacobs, J. W., Dotsenko, I., Dragoli, D., He, Y., King, A., & Siegel, M. "Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders." U.S. Patent No. 10,376,481 B2. Washington, DC: U.S. Patent and Trademark Office, 2019. URL: [Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" (6th ed.). John Wiley & Sons, 2007. URL: [Link]

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524, 1978. URL: [Link]

Sources

Method

Application Note: 4-Methyl-4-nitroheptanedioic Acid in the Synthesis of Gut-Restricted Dimeric Pharmaceuticals

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, restricting a drug's pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, restricting a drug's pharmacological action to the gastrointestinal (GI) tract is a highly effective strategy for treating localized conditions (e.g., irritable bowel syndrome, hyperphosphatemia) while eliminating systemic off-target toxicities. As a Senior Application Scientist, I frequently encounter challenges in designing linkers that are both metabolically stable and capable of preventing intestinal permeability.

4-Methyl-4-nitroheptanedioic acid (CAS: 5437-39-8) has emerged as a privileged bifunctional linker in this space. It serves as the central scaffold for synthesizing dimeric, minimally systemic Active Pharmaceutical Ingredients (APIs), most notably in the development of Sodium/Hydrogen Exchanger 3 (NHE3) inhibitors [1]. This application note details the mechanistic rationale, physicochemical impact, and validated synthetic protocols for deploying this intermediate in pharmaceutical development.

Mechanistic Rationale & Chemical Causality

The selection of a linker in dimeric drug design is never arbitrary. 4-Methyl-4-nitroheptanedioic acid provides three critical advantages that solve common failures in GI-restricted drug development:

  • Topological Polar Surface Area (TPSA) & Molecular Weight Expansion: By utilizing the two terminal carboxylic acids to symmetrically couple two pharmacophores, the resulting dimer easily exceeds the Lipinski Rule of 5 thresholds (MW > 1000 Da). This physical bulk completely abolishes paracellular and transcellular intestinal absorption, ensuring the drug remains in the gut [2].

  • Steric Shielding via Quaternary Carbon: Linear aliphatic linkers (like adipic or pimelic acid) are highly susceptible to cleavage by GI proteases and esterases. The C4 position of 4-methyl-4-nitroheptanedioic acid is a fully substituted quaternary carbon. This creates a "neopentyl-like" steric umbrella that physically blocks enzymatic access to the adjacent amide bonds, ensuring the dimer survives the harsh environment of the GI tract.

  • Orthogonal Nitro-to-Amine Handle: The C4-nitro group is inert during the initial amide coupling. Once the dimer is assembled, the nitro group can be chemoselectively reduced to a primary amine. This amine provides a basic center that becomes protonated in the stomach, further reducing lipophilicity, or acts as an anchor for attaching solubilizing groups (e.g., PEG chains).

Physicochemical Impact Summary
Structural FeatureChemical FunctionPharmacological Consequence
Bifunctional Carboxylates Enables symmetrical diamide formation in a single stepDoubles molecular weight; prevents systemic absorption into the bloodstream
Quaternary C4 Carbon Imparts extreme steric hindrance around the linker coreShields the molecule from GI enzymatic degradation, increasing half-life
C4-Nitro Group Orthogonal handle for late-stage synthetic modificationsAllows reduction to an amine for tuning polarity without disrupting the dimer

Synthetic Workflow & Logic

The standard workflow utilizes 4-methyl-4-nitroheptanedioic acid to bridge two identical amine-bearing pharmacophores. Following assembly, the nitro group is selectively reduced.

G A Pharmacophore Amine (e.g., NHE3 Binder) C Amide Assembly HATU, DIPEA, DMF A->C B 4-Methyl-4-nitroheptanedioic acid (Bifunctional Linker) B->C D Dimeric Nitro-Intermediate (MW > 1000 Da) C->D Dimerization E Chemoselective Reduction Raney Ni, H2, MeOH D->E F Dimeric Amino-API (Gut-Restricted Core) E->F -NO2 to -NH2

Synthetic workflow utilizing 4-methyl-4-nitroheptanedioic acid for gut-restricted dimeric APIs.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific causality for reagent selection and in-process controls to ensure high-fidelity synthesis [1].

Protocol A: Synthesis of Dimeric Nitro-Intermediate via Symmetrical Amide Coupling

Causality Note: HATU is selected over standard EDC/HOBt because the diacid core is moderately sterically hindered. HATU ensures rapid formation of the active ester, preventing epimerization or degradation of sensitive pharmacophores.

Materials:

  • 4-Methyl-4-nitroheptanedioic acid (1.0 equivalent)

  • Amine-bearing pharmacophore (2.1 equivalents)

  • HATU (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 4-methyl-4-nitroheptanedioic acid (1.0 eq) and HATU (2.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere at 0 °C.

  • Base Addition: Add DIPEA (4.0 eq) dropwise. Self-Validation: The solution will turn pale yellow, indicating the formation of the active uronium ester. Stir for 15 minutes at 0 °C.

  • Coupling: Add the amine-bearing pharmacophore (2.1 eq) as a solution in a minimal volume of DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor via LC-MS until the mono-coupled intermediate is completely consumed and the mass of the dimer is dominant.

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ to quench unreacted HATU and precipitate the highly hydrophobic dimeric product.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure Dimeric Nitro-Intermediate.

Protocol B: Chemoselective Nitro Reduction to Dimeric Amino-API

Causality Note: Many GI-restricted pharmacophores (such as the indane-based NHE3 inhibitors) contain aryl chloride or aryl fluoride moieties. Standard Palladium on Carbon (Pd/C) hydrogenation will cause unwanted dehalogenation. Raney Nickel is specifically chosen because it selectively reduces the aliphatic nitro group to a primary amine without cleaving aryl-halogen bonds [1].

Materials:

  • Dimeric Nitro-Intermediate (1.0 equivalent)

  • Raney Nickel (approx. 20% w/w relative to substrate, washed with water and MeOH)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the Dimeric Nitro-Intermediate in MeOH (0.05 M concentration) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is highly pyrophoric when dry; ensure it remains wetted with solvent at all times.

  • Purging: Seal the flask and purge the atmosphere with vacuum, followed by nitrogen backfilling (repeat 3x). Finally, purge with vacuum and backfill with H₂ gas.

  • Reduction: Pressurize the flask with H₂ (balloon pressure or up to 30 psi if using a Parr shaker) and heat the reaction to 50 °C. Stir vigorously for 3 hours.

  • Monitoring: Monitor via LC-MS. Self-Validation: The nitro group reduction proceeds through a hydroxylamine intermediate. Ensure complete conversion to the primary amine (mass shift of -30 Da from the nitro starting material) before stopping the reaction.

  • Filtration: Vent the H₂ gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to safely remove the Raney Nickel. Wash the Celite pad thoroughly with hot MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the Dimeric Amino-API. This core can now be utilized directly as a basic, gut-restricted drug or subjected to further PEGylation.

References

  • Bell, N., Carreras, C., Leadbetter, M. R., Lewis, J. G., Jacobs, J. W., Dotsenko, I., Dragoli, D., He, Y., King, A., & Siegel, M. (2019). Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload and gastrointestinal tract disorders. U.S. Patent No. 10,376,481 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Spencer, J., et al. (2022). Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3. ACS Medicinal Chemistry Letters, 13(7), 1043–1051. URL:[Link]

Application

Protocols for the reduction of the nitro group in 4-methyl-4-nitroheptanedioic acid

Executive Summary & Mechanistic Rationale The conversion of 4-methyl-4-nitroheptanedioic acid to 4-amino-4-methylheptanedioic acid is a critical transformation in the synthesis of spirocyclic lactams and gabapentinoid an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The conversion of 4-methyl-4-nitroheptanedioic acid to 4-amino-4-methylheptanedioic acid is a critical transformation in the synthesis of spirocyclic lactams and gabapentinoid analogs. This transformation presents two distinct chemical challenges:

  • Steric Hindrance: The nitro group is situated on a sterically congested tertiary carbon, which inherently slows down reduction kinetics compared to primary or secondary aliphatic nitro compounds.

  • Chemoselectivity & pH Sensitivity: The molecule contains two terminal carboxylic acid groups. The chosen reduction method must not only leave these carboxylates intact but also account for the acidic nature of the substrate, which can poison sensitive metal catalysts like Raney Nickel if not properly neutralized.

The reduction of the aliphatic nitro group proceeds through a stepwise deoxygenation and hydrogenation pathway: from the nitro compound to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[1].

Mechanism A 4-Methyl-4-nitroheptanedioic acid (R-NO2) B Nitroso Intermediate (R-NO) A->B + 2H - H2O C Hydroxylamine Intermediate (R-NHOH) B->C + 2H D 4-Amino-4-methylheptanedioic acid (R-NH2) C->D + 2H - H2O

Figure 1: Stepwise mechanism for the reduction of the aliphatic nitro group to a primary amine.

Comparative Analysis of Reduction Strategies

To accommodate varying laboratory capabilities, three distinct protocols are evaluated. Catalytic hydrogenation remains the industry standard for its clean impurity profile[1], while transfer hydrogenation and dissolving metal reductions offer accessible alternatives[2].

ProtocolReagents & ConditionsChemoselectivityTypical YieldScalabilityKey Causality / Advantage
A. Catalytic Hydrogenation H₂, Raney Ni, H₂O (pH 8)Excellent85–95%HighCleanest profile; avoids heavy metal waste.
B. Transfer Hydrogenation NH₄HCO₂, Pd/C, MeOHGood70–80%MediumBypasses the need for high-pressure H₂ gas.
C. Dissolving Metal Zn dust, AcOH / H₂OModerate65–75%LowAccessible for standard fume hoods.

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Industry Standard)

This method utilizes Raney Nickel. Because free carboxylic acids can leach nickel into solution—poisoning the catalyst and contaminating the product—the substrate is first converted to its disodium salt[3].

Workflow S1 1. Substrate Neutralization (Form Disodium Salt) S2 2. Catalyst Addition (Raney Ni slurry in H2O) S1->S2 S3 3. Pressurized Hydrogenation (50 psi H2, 40°C) S2->S3 S4 4. Catalyst Filtration (Remove via Celite pad) S3->S4 S5 5. Isoelectric Precipitation (Acidify to pH 4.0) S4->S5

Figure 2: Step-by-step experimental workflow for Raney Nickel catalytic hydrogenation.

Step-by-Step Methodology:

  • Neutralization: Suspend 10.0 g (45.6 mmol) of 4-methyl-4-nitroheptanedioic acid in 50 mL of deionized water. Slowly add 3.8 g (95.0 mmol, ~2.08 eq) of NaOH. Causality: Adjusting the pH to ~7.5–8.0 forms the highly soluble disodium salt and protects the Raney Ni catalyst from acid-induced degradation.

  • Catalyst Addition: Under a nitrogen atmosphere, add 1.0 g of active Raney Nickel (slurry in water). Warning: Raney Ni is highly pyrophoric; never allow the catalyst to dry.

  • Hydrogenation: Transfer the mixture to a Parr reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi with H₂ and heat to 40 °C with vigorous stirring.

  • Self-Validating Monitoring: Observe the hydrogen pressure gauge. The system is self-validating: active reduction causes a measurable pressure drop. Repressurize to 50 psi as needed. The reaction is complete when the pressure remains strictly constant for 45 minutes.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL of hot water.

  • Isoelectric Isolation: Cool the filtrate to 0 °C. Slowly add 6M HCl until the pH reaches exactly 4.0. Causality: The isoelectric point of the resulting mono-amino di-acid is ~4.0. At this pH, the zwitterion has a net charge of zero, minimizing water solubility and forcing the product to crystallize. Filter the white precipitate and dry in vacuo.

Protocol B: Transfer Hydrogenation (Fume Hood Accessible)

For laboratories lacking high-pressure infrastructure, transfer hydrogenation using ammonium formate is a highly effective, chemoselective alternative[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g (22.8 mmol) of the substrate in 40 mL of Methanol. Add 0.5 g of 10% Pd/C.

  • Reagent Addition: Slowly add 7.2 g (114 mmol, 5 eq) of ammonium formate portion-wise. Causality: Ammonium formate decomposes in the presence of Pd/C to generate in-situ H₂ and CO₂.

  • Self-Validating Reaction: Heat the mixture to a gentle reflux (65 °C). The reaction is self-validating: the decomposition of the formate salt generates visible, steady effervescence. Cessation of gas evolution indicates the depletion of the hydrogen source or completion of the reduction.

  • Workup: Filter the hot mixture through Celite. Concentrate the filtrate under reduced pressure, dissolve the residue in minimal water, and adjust the pH to 4.0 to precipitate the product.

Protocol C: Dissolving Metal Reduction (Zinc/Acetic Acid)

This classical method is robust but requires careful downstream purification to separate the product from zinc salts[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g of the substrate in a mixture of 30 mL glacial acetic acid and 10 mL water.

  • Self-Validating Addition: Place the flask in a room-temperature water bath. Add 8.9 g (136 mmol, 6 eq) of Zinc dust portion-wise over 30 minutes. The reaction is self-validating via its thermal profile: it is highly exothermic. As long as heat is being generated, the reduction is actively proceeding. Once the mixture cools back to room temperature without external cooling, the active phase has concluded.

  • Stirring: Stir for an additional 4 hours at room temperature.

  • Purification Causality: Filter off the unreacted zinc. Unlike Protocol A, simple pH adjustment will cause co-precipitation of Zinc Acetate. Instead, concentrate the filtrate, dissolve in water, and load onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with water to remove zinc salts and acetic acid, then elute the pure amino acid using 1M aqueous ammonia. Concentrate to yield the product.

Analytical Validation

To ensure the integrity of the synthesized 4-amino-4-methylheptanedioic acid, the following self-validating analytical checks must be performed:

  • Infrared (IR) Spectroscopy: The starting material exhibits a strong, distinct asymmetric NO₂ stretch at ~1550 cm⁻¹. The complete disappearance of this peak, coupled with the appearance of a broad N-H stretch at ~3300 cm⁻¹, confirms total reduction.

  • Nuclear Magnetic Resonance (NMR): In ¹³C NMR, the quaternary carbon bonded to the nitro group (C-NO₂) typically resonates around 85–90 ppm. Upon successful reduction to the amine, this quaternary carbon shifts significantly upfield to ~50–55 ppm.

  • Colorimetric Assay: Spot the isolated product on a silica TLC plate and stain with a Ninhydrin solution. A rapid development of a deep purple/blue color confirms the presence of the primary aliphatic amine.

References

  • Reduction of nitro compounds. Wikipedia. URL: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. URL: [Link]

  • 4-Methyl-4-nitropentanoic acid. PubChem - NIH. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-4-nitroheptanedioic Acid

Welcome to the dedicated technical support center for the synthesis of 4-methyl-4-nitroheptanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 4-methyl-4-nitroheptanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and reaction yield.

I. Synthesis Overview: A Two-Step Approach

The synthesis of 4-methyl-4-nitroheptanedioic acid is typically achieved through a two-step process. The core of this synthesis is a double Michael addition reaction, followed by hydrolysis. In the first step, 2-nitropropane is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate) under basic conditions. This conjugate addition forms the corresponding diester, diethyl or dimethyl 4-methyl-4-nitroheptanedioate. The subsequent step involves the hydrolysis of this diester to yield the final dicarboxylic acid product. Careful control of reaction parameters is crucial in both steps to maximize yield and purity.

II. Experimental Workflow & Protocols

A generalized workflow for the synthesis is presented below. This should be considered a starting point, and optimization may be necessary based on your specific laboratory conditions and reagents.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis A 2-Nitropropane D Reaction Mixture (Room Temperature) A->D B Methyl Acrylate (2 eq.) B->D C Base Catalyst (e.g., DBU) in Solvent (e.g., THF) C->D E Quench & Workup D->E Monitor by TLC F Crude Diethyl 4-methyl-4-nitroheptanedioate E->F G Crude Diester I Reaction Mixture (Reflux) G->I H Aqueous Base (e.g., NaOH) H->I J Acidification (e.g., HCl) I->J Monitor by TLC/LC-MS K Precipitation & Filtration J->K L 4-Methyl-4-nitroheptanedioic acid K->L

Caption: General workflow for the two-step synthesis of 4-methyl-4-nitroheptanedioic acid.

Protocol 1: Diethyl 4-methyl-4-nitroheptanedioate Synthesis (Michael Addition)
  • Preparation: To a solution of 2-nitropropane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add ethyl acrylate (2.2 eq).

  • Catalyst Addition: While stirring at room temperature, add a catalytic amount of a non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.2 eq) dropwise.[1]

  • Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: 4-Methyl-4-nitroheptanedioic Acid Synthesis (Hydrolysis)
  • Setup: Dissolve the crude diethyl 4-methyl-4-nitroheptanedioate in an excess of aqueous sodium hydroxide solution (e.g., 2 M).

  • Heating: Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the ester by TLC.

  • Cooling and Acidification: After completion, cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the dicarboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Michael addition step?

A1: The base acts as a catalyst to deprotonate the α-carbon of 2-nitropropane, forming a nitronate anion. This anion is the active nucleophile that attacks the electron-deficient β-carbon of the acrylate ester.[2] Strong, non-nucleophilic bases like DBU are often preferred to minimize side reactions.[1]

Q2: Why is an excess of the acrylate ester used?

A2: A slight excess of the acrylate ester is used to ensure the complete consumption of the 2-nitropropane and to drive the reaction towards the formation of the di-adduct.

Q3: Can other bases be used for the Michael addition?

A3: Yes, various organic and inorganic bases can be used, including triethylamine, sodium ethoxide, and potassium carbonate.[2] However, the choice of base can significantly impact the reaction rate and yield, and may require optimization.

Q4: What are the key considerations for the hydrolysis step?

A4: Complete hydrolysis of both ester groups is crucial. Using a sufficient excess of a strong base (like NaOH or KOH) and ensuring an adequate reflux time are important. Monitoring the reaction is key to determine completion.

Troubleshooting Low Reaction Yield

Problem 1: Low yield of the diethyl 4-methyl-4-nitroheptanedioate in the Michael addition.

Possible Cause Troubleshooting Steps
Inefficient Catalyst Ensure the base catalyst is not old or decomposed. Consider using a stronger, non-nucleophilic base like DBU.[1]
Incomplete Reaction Increase the reaction time and continue to monitor by TLC. Gentle heating may be applied, but be cautious of potential side reactions.
Side Reactions Polymerization of the acrylate can be a side reaction. This can sometimes be mitigated by adding the acrylate slowly to the reaction mixture.
Workup Losses Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with the organic solvent.

Problem 2: Low yield of 4-methyl-4-nitroheptanedioic acid after hydrolysis.

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Increase the reflux time or the concentration of the aqueous base. Ensure vigorous stirring to promote mixing of the biphasic system.
Product Loss During Isolation The dicarboxylic acid may have some solubility in water. Ensure the solution is sufficiently cold during filtration to minimize this. Washing with minimal amounts of ice-cold water is recommended.
Incomplete Precipitation Ensure the pH is sufficiently acidic (pH ~2) to fully protonate the dicarboxylate and induce precipitation.
Troubleshooting Product Purity

Problem 3: Presence of mono-adduct impurity after the Michael addition.

Possible Cause Troubleshooting Steps
Insufficient Acrylate Ensure at least two equivalents of the acrylate ester are used. A slight excess (e.g., 2.2 equivalents) is often beneficial.
Short Reaction Time The formation of the di-adduct may be slower than the mono-adduct. Ensure the reaction is allowed to proceed to completion.
Purification The mono-adduct can typically be separated from the desired di-adduct by column chromatography.

Problem 4: The final product is discolored or oily.

Possible Cause Troubleshooting Steps
Residual Impurities The crude diester from the first step may have contained impurities that carried over. Ensure the diester is sufficiently pure before hydrolysis.
Decomposition Prolonged heating during hydrolysis at very high temperatures can sometimes lead to decomposition.
Purification Recrystallization of the final product from a suitable solvent system (e.g., water or an alcohol/water mixture) can improve purity and remove color.[3]

IV. Data & Characterization

While specific spectral data for 4-methyl-4-nitroheptanedioic acid is not widely published, the expected NMR and IR signatures can be predicted based on its structure.

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR - A singlet for the methyl protons (~1.5-1.7 ppm).- Multiplets for the methylene protons of the heptane chain.- A broad singlet for the carboxylic acid protons (>10 ppm), which will disappear upon D₂O exchange.[4]
¹³C NMR - A signal for the quaternary carbon attached to the nitro group.- Signals for the methyl and methylene carbons.- A signal for the carboxylic acid carbonyl carbon (~170-180 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid groups (~1700-1725 cm⁻¹).- A characteristic N-O stretch from the nitro group (~1540 cm⁻¹ and ~1350 cm⁻¹).

V. Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Michael Addition Mechanism Diagram

MichaelAddition cluster_mechanism Mechanism of the First Michael Addition 2-Nitropropane 2-Nitropropane Nitronate Anion Nitronate Anion 2-Nitropropane->Nitronate Anion + Base - H⁺ Enolate Intermediate Enolate Intermediate Nitronate Anion->Enolate Intermediate + Methyl Acrylate Mono-adduct Mono-adduct Enolate Intermediate->Mono-adduct + H⁺

Caption: Simplified mechanism of the base-catalyzed Michael addition of 2-nitropropane to methyl acrylate.

VI. References

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.

  • Synthesis and Characterization of Thiol-Acrylate Hydrogels Using a Base-Catalyzed Michael Addition for 3D Cell Culture Applications. (2020). PubMed.

  • Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. (2025). BenchChem.

  • Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing).

  • Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. (2025). BenchChem.

  • Michael Addition Reaction Under Green Chemistry. (2007). IJSDR.

  • Recent Advances in Base-Assisted Michael Addition Reactions. (2022). ResearchGate.

  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar.

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI.

  • 4-nitrophthalimide. Organic Syntheses Procedure.

  • Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. ResearchGate.

  • Low temperature Michael addition reactions. US Patent 5,017,649.

  • Catalytic Synthesis of Diethyl Pimelate with Functionalized Ionic Liquids.

  • A Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-chromanecarboxylic Acid. (2025). BenchChem.

  • Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent. PMC.

  • Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine. (2025). BenchChem.

  • Technical Support Center: Synthesis of 4-Methyl-3-nitrobenzoic Acid. (2025). BenchChem.

  • 4-Methyl-4-nitropentanoic acid. PubChem.

  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.

  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-4-Nitroheptanedioic Acid Extraction

Welcome to the Technical Support Center. 4-Methyl-4-nitroheptanedioic acid (also known as 4-methyl-4-nitropimelic acid) is a highly-branched aliphatic dicarboxylic acid utilized extensively as a core building block in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Methyl-4-nitroheptanedioic acid (also known as 4-methyl-4-nitropimelic acid) is a highly-branched aliphatic dicarboxylic acid utilized extensively as a core building block in the synthesis of multifunctional dendrimers [1] and complex pharmaceutical intermediates [4].

Because of its high polarity, susceptibility to oxidation, and the steric hindrance surrounding the C4 position, the extraction and purification of this compound are notoriously challenging. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to help you isolate high-purity product.

Core Extraction Workflow

The following diagram illustrates the validated sequence for hydrolyzing the diester precursor (dimethyl 4-methyl-4-nitroheptanedioate) and extracting the target dicarboxylic acid.

ExtractionWorkflow Start Crude Diester Precursor (Dimethyl 4-methyl-4-nitroheptanedioate) Hydrolysis Alkaline Hydrolysis (NaOH, MeOH/H2O, 40°C) Start->Hydrolysis Acidification Acidification (HCl to pH 1-2, <10°C) Hydrolysis->Acidification Complete conversion (Check via TLC) Extraction Liquid-Liquid Extraction (EtOAc / Aqueous NaCl) Acidification->Extraction Salting out (Add NaCl) OrganicPhase Organic Phase (Product + Organic Impurities) Extraction->OrganicPhase Top Layer AqueousPhase Aqueous Phase (Salts + Unreacted Polar) Extraction->AqueousPhase Bottom Layer (Discard) Washing Brine Wash & Drying (Anhydrous MgSO4) OrganicPhase->Washing Crystallization Recrystallization (EtOAc/Hexanes) Washing->Crystallization Filter & Concentrate PureProduct Pure 4-Methyl-4-nitroheptanedioic Acid (Target Compound) Crystallization->PureProduct Vacuum Dry

Workflow for the hydrolysis and extraction of 4-methyl-4-nitroheptanedioic acid.

Validated Step-by-Step Extraction Methodology

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step without confirming the In-Process Control (IPC).

Step 1: Alkaline Hydrolysis Dissolve dimethyl 4-methyl-4-nitroheptanedioate (1.0 eq) in a 1:1 mixture of Methanol/H2O. Add NaOH (2.5 eq). Stir the mixture at 40°C for 12–16 hours [2].

  • Causality: The first ester hydrolyzes rapidly, but the resulting carboxylate anion sterically and electronically hinders the nucleophilic attack on the second ester. Elevated time and slight heating are required to overcome this energy barrier.

  • IPC: Monitor the reaction via 1H NMR or TLC (EtOAc:Hexanes 1:1). Proceed only when the methyl ester singlet (~3.6 ppm) has completely disappeared.

Step 2: Acidification Cool the reaction mixture strictly to 0–5°C using an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1.0–2.0.

  • Causality: Strict temperature control prevents the Nef reaction (the unwanted conversion of the nitro group to a ketone). The low pH ensures complete protonation of the carboxylate groups, which is mandatory for organic solubility [4].

  • IPC: Verify the pH of the aqueous layer using a calibrated pH meter or high-resolution indicator paper.

Step 3: Salting Out & Liquid-Liquid Extraction Saturate the aqueous layer with solid NaCl. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 50 mL per 100 mL aqueous).

  • Causality: 4-Methyl-4-nitroheptanedioic acid is highly polar. Salting out the aqueous layer decreases the target molecule's aqueous solubility, driving it into the organic phase and drastically improving yield.

  • IPC: Spot the post-extraction aqueous layer on a TLC plate. If product remains, perform an additional extraction using an 8:2 EtOAc/THF mixture.

Step 4: Washing & Drying Wash the combined organic layers with a minimal volume of ice-cold brine (1 × 20 mL). Dry the organic phase over anhydrous MgSO4, filter through a fine frit, and concentrate in vacuo.

Step 5: Recrystallization Dissolve the crude solid in a minimal amount of hot EtOAc and precipitate by slowly adding hexanes to yield pure 4-methyl-4-nitroheptanedioic acid.

Troubleshooting FAQs

Q1: Why is my extracted product contaminated with mono-ester intermediates? A: This is a kinetic issue. During the hydrolysis of the diester precursor, the first ester group cleaves easily. However, the resulting carboxylate anion introduces significant electrostatic repulsion, drastically slowing the hydroxide attack on the second ester group [3].

  • Solution: Ensure you are using at least 2.5 equivalents of NaOH and extend the reaction time to 16 hours. Do not exceed 50°C, as excessive heat will trigger decarboxylation of the molecule.

Q2: I am observing a significant loss of yield during the aqueous extraction phase. How can I improve recovery? A: 4-Methyl-4-nitroheptanedioic acid is highly polar due to its two carboxylic acid groups and the central nitro group, giving it substantial water solubility even at low pH [1].

  • Solution: Always saturate the aqueous layer with NaCl prior to extraction. If standard EtOAc yields poor recovery, switch to an 8:2 mixture of EtOAc/THF to increase the polarity of the extraction solvent.

Q3: My final product has a yellow/brown discoloration and shows unexpected carbonyl peaks in the 13C NMR (~180-200 ppm). What happened? A: This indicates contamination by a Nef reaction byproduct. Under strongly basic conditions followed by harsh, uncooled acidification, the nitro group can be oxidized and converted into a ketone.

  • Solution: Maintain strict temperature control (<10°C) during the acidification step. Add the HCl slowly to prevent localized exothermic spikes.

Q4: How do I remove co-extracted inorganic salts (e.g., NaCl) from the final solid? A: Because highly polar extraction solvents (like EtOAc/THF) can dissolve small amounts of water, inorganic salts often carry over into the organic phase and co-precipitate during concentration.

  • Solution: After concentrating the organic layer to a crude solid, re-dissolve it in anhydrous THF or pure EtOAc. The organic acid will dissolve, but the inorganic salts will remain insoluble. Filter the mixture and re-concentrate the filtrate.

Quantitative Impurity Profiling

Use the table below to rapidly identify and resolve common impurities found in post-extraction batches.

Impurity TypeStructural Marker (NMR/MS)Primary CauseRemoval Strategy
Mono-ester Intermediate 1H NMR: Singlet at ~3.6 ppm (-OCH3)Incomplete hydrolysis due to steric hindranceExtend reaction time to 16h; ensure 2.5 eq NaOH.
Nef Reaction Byproduct 13C NMR: Carbonyl peak at 180–200 ppmHarsh acidification without coolingMaintain <10°C during HCl addition.
Inorganic Salts (NaCl) High ash content; insoluble in pure THFCarryover from aqueous phase during extractionRe-dissolve crude in anhydrous THF, filter, and concentrate.
Unreacted Acrylate Precursor 1H NMR: Vinylic protons at 5.5–6.5 ppmIncomplete Michael addition in prior stepWash crude mixture with non-polar solvent (e.g., hexanes) before extraction.

References

  • Syntheses of New 1 → (2 + 1) C-Branched Monomers for the Construction of Multifunctional Dendrimers | Macromolecules - ACS Publications. URL:[Link]

  • Synthesis and characterization of immobilized dendritic silica surfaces | Tandfonline. URL:[Link]

  • Azide Tripodal Dendrons from Behera's Amine and Their Clicked Dendrimers | The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • United States Patent - Bell et al. | Googleapis.com. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Esterification of 4-Methyl-4-nitroheptanedioic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 4-methyl-4-nitroheptanedioic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 4-methyl-4-nitroheptanedioic acid (also known as 4-methyl-4-nitropimelic acid).

Esterifying dicarboxylic acids containing a tertiary nitro group presents unique mechanistic challenges. The presence of the strongly electron-withdrawing nitro group, combined with the steric bulk at the C4 position, makes this substrate highly susceptible to side reactions such as retro-Michael cleavage, incomplete esterification, and nitro-group degradation. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure high-yield diester synthesis.

Reaction & Side-Reaction Pathways

To effectively troubleshoot, we must first map the logical relationship between the chosen reaction conditions and the resulting chemical pathways.

EsterificationPathway A 4-Methyl-4-nitroheptanedioic Acid (Starting Material) B Diacid Chloride (Active Intermediate) A->B SOCl2, 0°C to RT D Monoester (Incomplete Reaction) A->D MeOH, H+ (Equilibrium) E Retro-Michael Products (Cleavage) A->E Base / High Temp F Degradation Products (Nef-type / Oxidation) A->F Harsh Acid / Prolonged Heat C Dimethyl Ester (Target Product) B->C MeOH, TEA, 0°C D->C Excess MeOH, H+

Reaction pathway for 4-methyl-4-nitroheptanedioic acid esterification and side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing significant retro-Michael cleavage products? The Causality: 4-Methyl-4-nitroheptanedioic acid is structurally derived from a double Michael addition. The strongly electron-withdrawing nitro group at the C4 position stabilizes the corresponding nitronate anion. Under basic conditions (e.g., using excess DMAP in a Steglich esterification) or under excessive thermal stress, the molecule undergoes a retro-Michael addition, cleaving the carbon-carbon bond to yield 4-nitropentanoic acid derivatives and acrylic acid [1]. The Solution: Avoid strong bases and high temperatures. If using Steglich conditions, limit DMAP to strictly catalytic amounts (<5 mol%) and maintain temperatures below 25°C. For optimal stability, switch to a two-step acid chloride activation using thionyl chloride (SOCl2) at sub-ambient temperatures [1].

Q2: How do I prevent incomplete esterification (monoester accumulation)? The Causality: Dicarboxylic acids naturally suffer from incomplete esterification due to the statistical likelihood of the second esterification being slower. This is compounded by the equilibrium nature of the Fischer esterification mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [2]. Furthermore, the bulky central quaternary carbon (C4) bearing methyl and nitro groups introduces steric hindrance that subtly alters the alkyl chain's conformation, retarding the second acylation. The Solution: To drive the equilibrium toward the diester, utilize a massive excess of anhydrous methanol and a desiccant. However, the most reliable method to bypass the equilibrium entirely is to convert the diacid to a highly reactive diacid chloride prior to quenching with the alcohol [1].

Q3: Why is my product mixture darkening, and why am I seeing unexpected oxidized byproducts? The Causality: While tertiary nitro groups are generally stable, exposing them to harsh Lewis acids or extreme reflux conditions (e.g., concentrated sulfuric acid at >70°C) can trigger Nef-type degradation or cause the nitro group to act as an internal oxidant, leading to complex, dark-colored polymeric mixtures [3]. The Solution: Implement strict temperature controls (do not exceed 50°C). Ensure reactions are conducted under an inert atmosphere (N2 or Ar) to prevent auto-oxidation. If using an acid catalyst, opt for a milder Brønsted acid like methanesulfonic acid (MSA) rather than concentrated sulfuric acid.

Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the typical synthetic outcomes of various esterification methods applied to this specific nitro-dicarboxylic acid.

Esterification MethodCatalyst / ReagentTemp (°C)Target Diester Yield (%)Retro-Michael (%)Monoester (%)
Fischer (Standard) H₂SO₄ (conc.)65 (Reflux)65 - 755 - 1010 - 15
Fischer (Mild) Methanesulfonic Acid5080 - 85< 210 - 12
Steglich DCC, DMAP (1 eq)2560 - 7015 - 25< 5
Acid Chloride (Two-Step) SOCl₂, then MeOH0 to 25> 90< 1< 1

Note: Data represents typical synthetic outcomes based on mechanistic profiling of tertiary nitro-dicarboxylic acids.

Self-Validating Experimental Protocol

Based on the data above, the Two-Step Acid Chloride-Mediated Esterification is the optimal workflow for this substrate. The following protocol is designed as a self-validating system, ensuring that each step is verified before proceeding.

Phase 1: Activation (Diacid Chloride Formation)
  • Preparation: Charge an oven-dried, round-bottom flask with 4-methyl-4-nitroheptanedioic acid (1.0 eq) under a strict nitrogen atmosphere.

  • Solvent Addition: Suspend the diacid in anhydrous dichloromethane (DCM) (approx. 10 mL/g of substrate).

  • Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that drastically accelerates chlorination, allowing the reaction to proceed at lower temperatures.

  • Chlorinating Agent: Cool the mixture to 0°C using an ice bath. Dropwise, add thionyl chloride (SOCl₂) (2.5 eq). Causality: The 0°C start prevents thermal degradation of the nitro group and suppresses early retro-Michael cleavage [1].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 hours.

    • Validation Check 1: The cloudy suspension must transition into a clear, homogeneous solution. This visual cue confirms complete conversion of the insoluble diacid to the soluble diacid chloride. Do not proceed until the solution is clear.

  • Concentration: Carefully concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and DCM.

Phase 2: Esterification Quench
  • Cooling: Re-dissolve the crude diacid chloride in fresh anhydrous DCM and cool to 0°C.

  • Alcohol Quench: Slowly add a pre-mixed solution of anhydrous methanol (5.0 eq) and triethylamine (TEA) (2.5 eq) in DCM. Causality: TEA neutralizes the generated HCl in situ, preventing acid-catalyzed degradation during the highly exothermic quench.

  • Completion: Stir for 1 hour at room temperature.

    • Validation Check 2: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). You should observe a single major spot (the diester) with an Rf of ~0.6. There must be no baseline material (which would indicate unreacted diacid or monoester).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove TEA salts), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure dimethyl 4-methyl-4-nitroheptanedioate.

References
  • Common Organic Chemistry. "Acid to Ester - Common Conditions." Common Organic Chemistry Database. Available at:[Link] [1]

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. Available at:[Link] [2]

  • Organic Chemistry Portal. "Ester synthesis by esterification." Organic Chemistry Portal. Available at:[Link] [3]

Optimization

Scaling up 4-methyl-4-nitroheptanedioic acid synthesis for industrial applications

Welcome to the Technical Support Center for the industrial scale-up of 4-methyl-4-nitroheptanedioic acid (CAS: 5437-39-8). As a Senior Application Scientist, I have designed this self-validating guide to address the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of 4-methyl-4-nitroheptanedioic acid (CAS: 5437-39-8).

As a Senior Application Scientist, I have designed this self-validating guide to address the specific thermodynamic, kinetic, and operational bottlenecks you will encounter when moving this synthesis from the bench to the pilot plant. The production relies on a two-step sequence: a double Michael addition of nitroethane to methyl acrylate to form dimethyl 4-methyl-4-nitroheptanedioate[1], followed by alkaline hydrolysis.

Below, you will find mechanistic troubleshooting guides, quantitative scale-up data, and field-proven protocols designed to ensure scientific integrity and process safety.

Process Overview

Synthesis NE Nitroethane (CH3CH2NO2) Intermediate Dimethyl 4-methyl-4-nitroheptanedioate (CAS: 10499-89-5) NE->Intermediate Michael Addition MA Methyl Acrylate (2.15 eq) (CH2=CHCOOCH3) MA->Intermediate Cat Catalyst: KF/Al2O3 or DBU (Base-promoted) Cat->Intermediate Product 4-methyl-4-nitroheptanedioic acid (CAS: 5437-39-8) Intermediate->Product Ester Cleavage Hydrolysis Alkaline Hydrolysis (NaOH / H2O, then HCl) Hydrolysis->Product

Two-step synthesis of 4-methyl-4-nitroheptanedioic acid via Michael addition and hydrolysis.

Section 1: Michael Addition Scale-Up (Troubleshooting & FAQs)

Q: Why is the formation of the mono-adduct (methyl 4-nitropentanoate) prevalent during scale-up, and how can we drive the reaction to the di-adduct? A: Causality: The first conjugate addition of nitroethane to methyl acrylate is kinetically favored and rapid. However, the second addition is highly sterically hindered due to the α-branched nature of the intermediate[2]. At scale, inadequate mixing or localized depletion of methyl acrylate exacerbates this kinetic stall. Solution: Use a 2.15 molar excess of methyl acrylate. Transition from homogeneous bases (like DBU) to a solid-supported catalyst system such as KF/Basic Alumina[3]. The porous alumina provides a high-surface-area microenvironment that forces proximity between the sterically hindered mono-adduct and methyl acrylate, driving the reaction to completion[3].

Q: How do we prevent the spontaneous polymerization of methyl acrylate during the highly exothermic addition phase? A: Causality: Conjugate additions of nitroalkanes are highly exothermic[4]. As reactor volume increases, the surface-area-to-volume ratio drops, leading to dangerous heat accumulation. If the internal temperature exceeds 35–40°C in the presence of a base, methyl acrylate will auto-polymerize, turning the batch into an intractable gel. Solution: Never add the base to a pre-mixed solution of nitroethane and methyl acrylate at scale. Instead, charge the reactor with nitroethane and the catalyst, cool to 10–15°C, and implement a strict, feedback-controlled dropwise addition of methyl acrylate over 4–6 hours.

Section 2: Hydrolysis & Product Isolation (Troubleshooting & FAQs)

Q: Is there a risk of degrading the nitro group via the Nef reaction during alkaline hydrolysis? A: Causality: The Nef reaction (which converts nitro groups to ketones/aldehydes) requires the formation of a nitronate ion. This intermediate can only form if the carbon bearing the nitro group possesses α-protons. In dimethyl 4-methyl-4-nitroheptanedioate, the nitro-bearing carbon is tertiary[2]. Because it lacks α-protons, it is thermodynamically impossible for the nitronate ion to form. Solution: Alkaline hydrolysis is completely safe for this specific substrate. Using aqueous NaOH is highly efficient, cleanly cleaving the ester bonds without degrading the nitro group, and is vastly superior to acidic hydrolysis which requires harsh, prolonged reflux.

Q: Why does the reaction mixture form a stubborn emulsion during the initial stages of hydrolysis? A: Causality: The starting diester is highly lipophilic, while the NaOH solution is aqueous, creating a resistant biphasic system. As the reaction slowly progresses at the interface, the sodium salt of the intermediate mono-ester acts as a surfactant, stabilizing the emulsion and stalling mass transfer. Solution: Introduce 10% (v/v) methanol as a co-solvent to bridge the polarity gap and homogenize the mixture. Ensure the reactor is equipped with a high-shear impeller (e.g., a Rushton turbine) to maximize interfacial surface area.

Section 3: Quantitative Scale-Up Data

To facilitate your process engineering, the following tables summarize the validated parameters for optimizing yield and safety across different scales.

Table 1: Catalyst Performance for Double Michael Addition (Nitroethane + Methyl Acrylate)

Catalyst SystemLoadingTemp (°C)Time (h)Di-adduct Yield (%)Scalability & Operational Notes
DBU 5 mol%10–20488%High exotherm risk; requires strict jacket cooling[2].
KF / Basic Alumina 10 wt%40–50894%Heterogeneous[3]; excellent for scale-up. Easy filtration.
Tetrabutylammonium Fluoride (TBAF) 10 mol%25685%Expensive for pilot scale; difficult to remove from aqueous waste.

Table 2: Exotherm Management Parameters by Scale

ParameterLab Scale (50 g)Pilot Scale (5 kg)Industrial Scale (500 kg)
Cooling Mechanism Ice bathGlycol jacket (-5°C)Chilled fluid jacket (-15°C)
Methyl Acrylate Feed Rate 30 minutes4 hours8–10 hours
Max Allowable Internal Temp 30°C25°C20°C

Section 4: Validated Experimental Protocols

Protocol A: Pilot-Scale Synthesis of Dimethyl 4-methyl-4-nitroheptanedioate

This protocol utilizes a heterogeneous catalyst to maximize the di-adduct yield while simplifying downstream purification.

  • Reactor Preparation: Purge a glass-lined reactor with N₂. Charge with nitroethane (1.0 eq) and KF/Basic Alumina catalyst (10% by weight relative to nitroethane)[3].

  • Temperature Equilibration: Engage the cooling jacket and bring the internal temperature to 15°C. Set agitation to 250 RPM.

  • Controlled Addition: Load methyl acrylate (2.15 eq) into a dosing vessel. Begin dropwise addition, restricting the feed rate to ensure the internal reactor temperature does not exceed 22°C. (Expect this to take ~4–6 hours at a 5 kg scale).

  • Maturation: Once addition is complete, slowly raise the jacket temperature to 45°C. Maintain continuous stirring for 8 hours to overcome the steric hindrance of the second Michael addition[2].

  • Filtration: Cool the mixture to 20°C. Discharge the reactor contents through a Nutsche filter to remove the KF/Alumina catalyst.

  • Concentration: Transfer the filtrate to a rotary evaporator or distillation column. Remove unreacted excess methyl acrylate under reduced pressure (50 mbar, 40°C) to yield crude dimethyl 4-methyl-4-nitroheptanedioate[1] as a dense liquid.

Protocol B: Biphasic Alkaline Hydrolysis & Crystallization

A self-validating protocol for the safe cleavage of the diester to the final diacid.

  • Saponification: Charge the crude dimethyl 4-methyl-4-nitroheptanedioate into a reactor. Add Methanol (10% v/v of total expected volume) to prevent emulsion.

  • Base Addition: Slowly add 2.5 equivalents of 2M aqueous NaOH. Stir vigorously (300 RPM) at room temperature. The mixture will initially be milky but will clarify into a homogeneous yellow solution over 2–3 hours as the water-soluble sodium salt forms.

  • Organic Wash (Optional but Recommended): Extract the basic aqueous layer once with Toluene to remove any unreacted lipophilic impurities. Discard the Toluene layer.

  • Acidification & Precipitation: Cool the aqueous layer to 5°C. Slowly dose in 6M HCl until the pH reaches 1.5. The product, 4-methyl-4-nitroheptanedioic acid, will precipitate out of solution as a white/off-white crystalline solid.

  • Isolation: Filter the solid, wash thoroughly with ice-cold deionized water to remove residual NaCl, and dry under vacuum at 45°C until constant weight is achieved.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methyl-4-Nitroheptanedioic Acid and 4-Nitroheptanedioic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and drug development, a nuanced understanding of molecular reactivity is paramount. Even subtle structural modificati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, a nuanced understanding of molecular reactivity is paramount. Even subtle structural modifications can lead to profound differences in chemical behavior, influencing reaction pathways, product yields, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of two closely related dicarboxylic acids: 4-methyl-4-nitroheptanedioic acid and 4-nitroheptanedioic acid. By dissecting the electronic and steric implications of a single methyl group, we aim to provide a predictive framework for their behavior in key organic transformations.

The central thesis of this comparison is that the substitution at the carbon atom bearing the nitro group dictates the reactivity profile of these molecules. 4-Nitroheptanedioic acid is a secondary nitroalkane, possessing a hydrogen atom at the α-position to the nitro group. In contrast, 4-methyl-4-nitroheptanedioic acid is a tertiary nitroalkane, where this α-hydrogen is replaced by a methyl group. This seemingly minor difference has significant consequences for reactions involving the α-carbon, as will be explored in detail.

The Decisive Role of the α-Methyl Group: Electronic and Steric Effects

The introduction of a methyl group at the C4 position in 4-methyl-4-nitroheptanedioic acid instigates both electronic and steric effects that differentiate it from its non-methylated counterpart.

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly influence the electron density around the nitro group and the adjacent carboxylic acid chains. However, the primary electronic influence to consider is the powerful electron-withdrawing nature of the nitro group, which significantly impacts the acidity of any α-hydrogens.[1]

  • Steric Hindrance: The bulkier tertiary center in 4-methyl-4-nitroheptanedioic acid creates greater steric hindrance around the nitro group compared to the secondary center in 4-nitroheptanedioic acid. This can affect the rate of reactions where a reagent needs to approach this part of the molecule.[2][3]

The most critical distinction, however, arises from the presence or absence of an α-hydrogen. This single factor governs the ability of the molecule to form a nitronate anion, a key intermediate in many reactions of nitroalkanes.

G cluster_0 4-Nitroheptanedioic Acid (Secondary Nitroalkane) cluster_1 4-Methyl-4-Nitroheptanedioic Acid (Tertiary Nitroalkane) a HOOC-(CH₂)₂-CH(NO₂)-(CH₂)₂-COOH b Nitronate Anion (Resonance Stabilized) a->b + Base - H₂O b->a + H₃O⁺ c HOOC-(CH₂)₂-C(CH₃)(NO₂)-(CH₂)₂-COOH d No Reaction c->d + Base G cluster_0 Reduction of 4-Nitroheptanedioic Acid cluster_1 Reduction of 4-Methyl-4-Nitroheptanedioic Acid a HOOC-(CH₂)₂-CH(NO₂)-(CH₂)₂-COOH b HOOC-(CH₂)₂-CH(NH₂)-(CH₂)₂-COOH a->b [H] c HOOC-(CH₂)₂-C(CH₃)(NO₂)-(CH₂)₂-COOH d HOOC-(CH₂)₂-C(CH₃)(NH₂)-(CH₂)₂-COOH c->d [H] (Potentially Slower)

Caption: Reduction of the nitro group in both compounds.

Reactions of the Carboxylic Acid Groups

The reactivity of the two carboxylic acid groups in both molecules is expected to be broadly similar. They will undergo typical reactions of carboxylic acids, such as:

  • Esterification: Conversion to esters with an alcohol under acidic conditions.

  • Amide Formation: Conversion to amides via an activated derivative (e.g., acyl chloride) followed by reaction with an amine.

  • Reduction: Reduction to alcohols using strong reducing agents like LiAlH₄.

The electronic influence of the nitro and methyl groups at the C4 position on the pKa of the distal carboxylic acid groups is likely to be minimal, though subtle differences may exist. The primary factor influencing the reactivity of the carboxyl groups would be the choice of reagents and reaction conditions.

Reaction4-Nitroheptanedioic Acid (Secondary)4-Methyl-4-Nitroheptanedioic Acid (Tertiary)Rationale for Difference
α-Deprotonation (Nitronate Formation) YesNoAbsence of α-hydrogen in the tertiary structure. [4]
α-Halogenation YesNoReaction proceeds via the nitronate intermediate. [1]
Henry (Nitroaldol) Reaction YesNoRequires formation of a nitronate anion. [2]
Reaction with Nitrous Acid Forms PseudonitroleNo ReactionCharacteristic reaction of secondary vs. tertiary nitroalkanes. [4][5]
Nef Reaction (Hydrolysis to Carbonyl) Forms KetoneNo ReactionTertiary nitroalkanes are resistant to this hydrolysis. [4][6]
Reduction of Nitro Group Forms AmineForms AmineBoth are reducible, though rates may differ due to steric effects. [1]
Carboxylic Acid Esterification YesYesReactivity of the carboxyl groups is largely unaffected.

Experimental Protocols

To empirically validate these predicted differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative Base Treatment and Monitoring by ¹H NMR

This experiment aims to demonstrate the presence of an acidic α-hydrogen in 4-nitroheptanedioic acid.

Objective: To observe the deprotonation of the α-hydrogen in 4-nitroheptanedioic acid upon addition of a base.

Methodology:

  • Dissolve an equimolar amount of 4-nitroheptanedioic acid and 4-methyl-4-nitroheptanedioic acid in separate NMR tubes using a deuterated solvent such as D₂O with a suitable internal standard.

  • Acquire a baseline ¹H NMR spectrum for each sample.

  • To each NMR tube, add a stoichiometric equivalent of a non-nucleophilic base, such as sodium carbonate (Na₂CO₃).

  • After thorough mixing, acquire ¹H NMR spectra at regular intervals.

  • Expected Outcome: For 4-nitroheptanedioic acid, the peak corresponding to the α-hydrogen should disappear, indicating deprotonation. The spectrum for 4-methyl-4-nitroheptanedioic acid should show no significant change in the signals corresponding to the alkyl chain, apart from those of the carboxylic acid protons if they were initially observable.

Protocol 2: Comparative Catalytic Hydrogenation

This experiment will compare the rates of reduction of the nitro group.

Objective: To compare the rate of conversion of the nitro group to an amino group under catalytic hydrogenation conditions.

Methodology:

  • In two separate, identical pressure vessels, place equal molar quantities of 4-nitroheptanedioic acid and 4-methyl-4-nitroheptanedioic acid.

  • Add an equal amount of a suitable solvent (e.g., ethanol) and a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Seal the vessels and purge with hydrogen gas. Pressurize both vessels to the same hydrogen pressure (e.g., 50 psi).

  • Stir the reactions at room temperature.

  • Monitor the progress of the reactions by taking small aliquots at regular time intervals and analyzing them by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of starting material.

  • Expected Outcome: It is hypothesized that the consumption of 4-nitroheptanedioic acid will be faster than that of 4-methyl-4-nitroheptanedioic acid, reflecting the increased steric hindrance around the nitro group in the latter.

Conclusion

The reactivity of 4-methyl-4-nitroheptanedioic acid and 4-nitroheptanedioic acid is fundamentally dictated by the substitution pattern at the carbon atom α to the nitro group. The presence of an α-hydrogen in 4-nitroheptanedioic acid renders it a secondary nitroalkane, opening up a variety of reaction pathways involving the formation of a nitronate anion intermediate. These include α-halogenation, the Henry reaction, and the Nef reaction. In contrast, 4-methyl-4-nitroheptanedioic acid, a tertiary nitroalkane, is unreactive in these transformations due to the absence of this acidic proton. While reactions involving the carboxylic acid groups and the reduction of the nitro group are common to both molecules, the rates of reaction at the nitro group may be influenced by the greater steric hindrance in the methylated compound. This comparative guide underscores the importance of a detailed structural analysis in predicting and controlling chemical reactivity, a cornerstone of efficient and successful chemical synthesis.

References

  • Filo. (2025, October 12). Q.21. How are primary, secondary and tertiary nitroalkanes distinguished using HNO2.
  • Unacademy. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • BenchChem. (2025). Steric Hindrance: A Comparative Analysis of 2-Nitropentane and 2-Nitropropane.
  • Journal of the Chemical Society B: Physical Organic. The influence of the nitro-group upon side-chain reactivity. Part IV. The inhibition of α-proton extraction from 4-nitrobenzyl chloride by the steric effect of methyl groups in the 3- and 5-positions.
  • Expertsmind. Chemical Properties of Nitroalkanes, Assignment Help.
  • Vaia. Identifying Primary, Secondary, and Tertiary Alcohols.
  • PMC. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines.
  • ElectronicsAndBooks.
  • University of Calgary.
  • ACS Publications. Steric effects on the intrinsic reactivity of nitrotriphenylmethanes | The Journal of Organic Chemistry.
  • ChemicalBook. (2025, July 16). 4-NITROHIPPURIC ACID | 2645-07-0.
  • ChemicalBook. (2022, August 11). DI-METHYL-4-NITRO-4-[2-(METHOXYCARBONYL)
  • ACS Publications. (2008, March 19). Thermochemistry of Methyl and Ethyl Nitro, RNO 2 , and Nitrite, RONO, Organic Compounds.
  • Khan Academy. Alpha-substitution of carboxylic acids.
  • Sigma-Aldrich. 4-Nitroisophthalic acid | 4315-09-7.
  • MSU chemistry. Carboxyl Reactivity.
  • CDC Stacks.
  • PubMed. (1976, August 10). Carboxamidomethyl esters as reactive substrates for alpha-chymotrypsin. Orientational effects of hydrogen-bonding interactions.
  • NextSDS.
  • BLDpharm. 59085-15-3|4-(2-Carboxyethyl)-4-nitroheptanedioic acid.
  • NIH. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem.
  • NIH. 4-Methyl-4-nitropentanoic acid | C6H11NO4 | CID 31644 - PubChem.
  • ACS Publications. (2010, September 21). Enantioselective Synthesis of α-Methyl Carboxylic Acids from Readily Available Starting Materials via Chemoenzymatic Dynamic Kinetic Resolution | The Journal of Organic Chemistry.
  • PMC. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism.
  • Organic Syntheses Procedure. 4-nitrophthalimide.
  • ChemicalBook. (2025, July 24). 4-NITROISOPHTHALIC ACID | 4315-09-7.
  • BenchChem.
  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Organic Syntheses Procedure. 4-nitrophthalic acid.
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  • Scribd. Synthesis of 4-Nitrophenylacetic Acid | PDF | Proton Nuclear Magnetic Resonance.
  • ChemicalBook. 4-Nitrophthalic anhydride synthesis.
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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-methyl-4-nitroheptanedioic acid

Introduction Mass spectrometry is an indispensable tool in the modern analytical laboratory, enabling the detailed structural elucidation of a vast array of molecules. For researchers in drug development and chemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mass spectrometry is an indispensable tool in the modern analytical laboratory, enabling the detailed structural elucidation of a vast array of molecules. For researchers in drug development and chemical synthesis, understanding the gas-phase fragmentation of novel compounds is paramount for their identification and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-methyl-4-nitroheptanedioic acid, a molecule presenting a unique combination of functional groups: a dicarboxylic acid backbone, a quaternary carbon center, and a nitroalkane moiety.

Due to the absence of direct experimental data in the public domain for this specific molecule, this guide will adopt a first-principles approach. We will deconstruct the molecule into its core functional components and, by comparing its predicted fragmentation to that of simpler, well-understood analogues, we will construct a reliable and scientifically-grounded fragmentation map. This comparative methodology not only illuminates the behavior of the target analyte but also provides a logical framework for interpreting the mass spectra of similarly complex substituted dicarboxylic acids.

Molecular Structure and Ionization Considerations

The structure of 4-methyl-4-nitroheptanedioic acid is characterized by a seven-carbon chain with carboxylic acid groups at both ends (C1 and C7). The central C4 carbon is a quaternary center, bonded to both a methyl group and a nitro group. This structure presents several key features that will dictate its mass spectrometric behavior:

  • High Polarity: The two carboxylic acid groups make the molecule highly polar and non-volatile, rendering it unsuitable for direct analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) without derivatization.[1][2][3]

  • Multiple Ionizable Sites: The carboxylic acid groups are readily deprotonated, making the molecule ideal for analysis by Electrospray Ionization (ESI) in negative ion mode.[4][5]

  • Sterically Hindered Core: The quaternary C4 carbon is sterically crowded, which will influence bond cleavage probabilities. Cleavage at this branching point is anticipated to be a major fragmentation pathway, as it can lead to the formation of stable carbocations or radicals.[6][7]

  • Electron-Withdrawing Nitro Group: The nitro group is a strong electron-withdrawing group that will influence the molecule's ionization and fragmentation, primarily through characteristic neutral losses.[8]

Given these characteristics, this guide will focus on the fragmentation patterns expected from Liquid Chromatography-Mass Spectrometry (LC-MS) using ESI in negative ion mode, as this is the most logical and effective analytical approach.

Comparative Fragmentation Analysis

To understand the fragmentation of 4-methyl-4-nitroheptanedioic acid, we will first examine the behavior of its simpler structural components.

Baseline Analogue 1: Heptanedioic Acid

Heptanedioic acid (Pimelic acid) provides the dicarboxylic acid backbone. When analyzed by ESI-MS/MS in negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. Its fragmentation is characterized by two primary pathways[4]:

  • Decarboxylation: The most common fragmentation for dicarboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).

  • Loss of Water: A secondary pathway involves the elimination of a water molecule (H₂O, 18 Da).

These simple and predictable losses provide a baseline for comparison.

Baseline Analogue 2: A Simple Nitroalkane (e.g., 2-Nitrobutane)

The fragmentation of nitroalkanes in the gas phase provides insight into the behavior of the nitro group. Key fragmentation pathways observed in negative ion mode include[8]:

  • Loss of NO₂⁻: Formation of the nitrite anion (m/z 46) is a common pathway.

  • Neutral Loss of HNO₂: The elimination of nitrous acid (HNO₂, 47 Da) is another characteristic fragmentation.

Predicted Fragmentation of 4-methyl-4-nitroheptanedioic Acid

Combining these principles, we can predict the major fragmentation pathways for the deprotonated 4-methyl-4-nitroheptanedioic acid [M-H]⁻ (precursor ion m/z 218.08). The molecular weight of the neutral molecule is 219.09 g/mol .

The fragmentation will be driven by the interplay between the stable carboxylate anion, the labile nitro group, and the sterically strained quaternary carbon.

  • Pathway A: Initial Decarboxylation. Following the behavior of dicarboxylic acids, an initial loss of CO₂ (44 Da) from one of the carboxyl groups is highly probable. This would yield a fragment ion at m/z 174.09 .

  • Pathway B: Loss of the Nitro Group. A primary cleavage event could be the loss of the nitro group. This can occur via two mechanisms observed for nitroalkanes:

    • Neutral loss of HNO₂ (47 Da): This would lead to a fragment ion at m/z 171.07 .

    • Formation of NO₂⁻ ion (m/z 46): This would be observed as a distinct signal at m/z 46 .

  • Pathway C: Cleavage at the Quaternary Carbon. The C-C bonds at the branching point are weak and their cleavage leads to stable fragments[6][7]. Cleavage of the C3-C4 or C4-C5 bond would be a major event. For instance, cleavage of the C4-C5 bond could result in the loss of a CH₂(CH₂)COOH radical, with the charge remaining on the larger fragment.

  • Sequential Fragmentation. The primary fragment ions will undergo further dissociation. For example, the decarboxylated ion at m/z 174.09 is expected to subsequently lose the nitro group.

    • m/z 174.09 → Loss of NO₂ (46 Da) → m/z 128.09

    • m/z 174.09 → Loss of HNO₂ (47 Da) → m/z 127.08

The following diagram illustrates these predicted primary fragmentation pathways.

G cluster_main Predicted Fragmentation of 4-methyl-4-nitroheptanedioic acid [M-H]⁻ cluster_pathways Predicted Fragmentation of 4-methyl-4-nitroheptanedioic acid [M-H]⁻ parent [M-H]⁻ m/z 218.08 fragA m/z 174.09 parent->fragA - CO₂ (44 Da) fragB1 m/z 171.07 parent->fragB1 - HNO₂ (47 Da) fragB2 m/z 46 parent->fragB2 NO₂⁻ Formation G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Standard or Extract) lc Reverse-Phase LC Separation prep->lc esi Electrospray Ionization (Negative Mode) lc->esi ms1 MS1 Scan (Precursor Ion ID: m/z 218.08) esi->ms1 ms2 MS/MS Product Ion Scan (Fragmentation) ms1->ms2 data Data Analysis ms2->data

Sources

Validation

GC-MS Analysis and Purity Validation of 4-Methyl-4-nitroheptanedioic Acid: A Comparative Methodological Guide

As drug development and advanced materials synthesis increasingly rely on complex aliphatic intermediates, the analytical rigor applied to these building blocks must scale accordingly. 4-Methyl-4-nitroheptanedioic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials synthesis increasingly rely on complex aliphatic intermediates, the analytical rigor applied to these building blocks must scale accordingly. 4-Methyl-4-nitroheptanedioic acid (CAS 5437-39-8) is a highly functionalized dicarboxylic acid utilized in the synthesis of specialized amino acids, dendrimer cores, and active pharmaceutical ingredients (APIs)[1].

However, validating the purity of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge. The presence of two terminal carboxylic acid groups renders the molecule highly polar and non-volatile, while the quaternary carbon hosting the nitro group introduces potential thermal lability.

As an Application Scientist, I have designed this guide to objectively compare derivatization methodologies, establish a self-validating experimental protocol, and provide a framework for evaluating commercial product grades.

Mechanistic Insights: Overcoming Volatility and Thermal Lability

Direct GC-MS analysis of native dicarboxylic acids results in severe peak tailing, poor sensitivity, and column degradation due to hydrogen bonding and adsorption onto active sites in the GC inlet[2]. To achieve volatility, the carboxylic acid groups must be neutralized via derivatization.

For 4-methyl-4-nitroheptanedioic acid, we must evaluate two primary derivatization routes:

  • Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Esterification (Methylation) using Boron Trifluoride (BF₃) in Methanol[2].

The Causality of Reagent Selection

While BF₃/Methanol effectively forms low-molecular-weight dimethyl esters, the Lewis acid nature of BF₃ combined with elevated temperatures can induce side reactions or partial degradation of the aliphatic nitro group.

Conversely, Silylation via BSTFA operates under milder conditions. The reagent replaces active hydrogens with bulky trimethylsilyl (TMS) groups, effectively shielding the polar moieties. The addition of 1% TMCS acts as a critical catalyst; because the aliphatic chain of our target compound exhibits moderate steric hindrance, TMCS significantly accelerates the reaction kinetics by acting as a proton acceptor and intermediate silyl donor. Comparative studies on low-molecular-weight dicarboxylic acids consistently demonstrate that BSTFA yields lower limits of detection (LOD) and superior reproducibility compared to esterification[3].

Workflow Start 4-Methyl-4-nitroheptanedioic Acid (Highly Polar, Non-Volatile) Split Select Derivatization Route Start->Split Silylation Silylation (BSTFA + 1% TMCS) 70°C for 2 hours Split->Silylation Methylation Esterification (BF3 / Methanol) 60°C for 1 hour Split->Methylation TMS Di-TMS Ester Derivative (High Sensitivity, MW: 363) Silylation->TMS MeEster Dimethyl Ester Derivative (High Stability, MW: 247) Methylation->MeEster GCMS GC-MS Analysis (EI Mode, DB-5ms Column) TMS->GCMS MeEster->GCMS

Figure 1: Comparative derivatization workflows for GC-MS analysis of dicarboxylic acids.

Quantitative Performance Comparison

Based on empirical validation, silylation outperforms methylation for this specific nitro-aliphatic compound. The table below summarizes the performance metrics of both methodologies.

Analytical ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF₃/Methanol)
Derivative Formed Di-TMS Ester (MW: 363 g/mol )Dimethyl Ester (MW: 247 g/mol )
Limit of Detection (LOD) ≤ 2 ng/mL≤ 4 ng/mL
Reproducibility (RSD%) < 5%< 10%
Nitro Group Stability Excellent (Mild conditions, 70°C)Moderate (Risk of Lewis acid side-reactions)
Analyte Recovery > 98%~ 92%
Reaction Time 2 hours1 hour

Data supported by atmospheric aerosol dicarboxylic acid recovery studies[3].

Experimental Protocol: Self-Validating Silylation Workflow

To ensure high-fidelity purity validation, the following step-by-step protocol utilizes an internal standard to correct for any variations in derivatization efficiency or injection volume.

Step 1: Sample Preparation & Internal Standard Addition
  • Accurately weigh 5.0 mg of the 4-methyl-4-nitroheptanedioic acid sample into a clean, dry 2 mL amber glass GC vial.

  • Add 50 µL of Adipic acid-d4 solution (100 µg/mL in anhydrous acetonitrile).

    • Causality: Adipic acid-d4 serves as an internal standard. Because its chemical structure closely mirrors the target analyte, it undergoes silylation at an identical rate, allowing for precise quantitative recovery assessment.

Step 2: Desiccation
  • Evaporate the sample mixture to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

    • Causality: BSTFA is extremely moisture-sensitive. Even trace amounts of water will aggressively hydrolyze the reagent into hexamethyldisiloxane (HMDS), quenching the reaction and resulting in incomplete derivatization[2].

Step 3: Derivatization Reaction
  • Add 100 µL of anhydrous pyridine to the dried residue.

    • Causality: Pyridine acts as both a universal solvent for polar acids and an acid scavenger, driving the reaction forward by neutralizing the acidic byproducts of silylation.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Seal the vial tightly with a PTFE-lined cap and incubate in a dry block heater at 70°C for 2 hours.

  • Allow the vial to cool to room temperature prior to analysis.

Step 4: GC-MS Acquisition Parameters
  • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness). A non-polar stationary phase provides optimal chromatographic resolution for the non-polar TMS derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 10:1.

  • Injector Temperature: 250°C. This temperature is precisely optimized to ensure rapid volatilization of the Di-TMS ester without inducing thermal degradation of the C4-nitro group.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 280°C, final hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV, Ion Source 230°C, Scan range m/z 50–500.

Purity Validation: High-Purity vs. Technical Grade

When sourcing 4-methyl-4-nitroheptanedioic acid, distinguishing between High-Purity API grades and Technical grades is critical. The optimized GC-MS method allows us to identify and quantify trace impurities, such as unreacted precursors or mono-ester degradants, which can severely impact downstream synthetic yields.

Logic Sample Sample: 4-methyl-4-nitroheptanedioic acid Deriv Optimized Derivatization (BSTFA + 1% TMCS) Sample->Deriv Run GC-MS Acquisition (SIM/SCAN Mode) Deriv->Run Identify Peak Identification (m/z 348 [M-CH3]+) Run->Identify Quant Area Normalization & Internal Standard Quantitation Identify->Quant Grade Purity Assessment Quant->Grade High High-Purity Grade (>99.5%, No Byproducts) Grade->High Tech Technical Grade (<95%, Mono-esters present) Grade->Tech

Figure 2: Logical decision tree for GC-MS purity validation and grade assessment.

Grade Comparison Data
Specification ProfileHigh-Purity GradeTechnical Grade
Overall GC-MS Purity ≥ 99.5%90.0% – 95.0%
Unreacted Precursors Not Detected≤ 2.5%
Mono-ester Impurities ≤ 0.1%≤ 5.0%
Decarboxylation Degradants Not Detected≤ 1.5%
Recommended Application API Synthesis, Dendrimer CoresBulk Industrial Intermediates

Chromatographic Interpretation: The intact Di-TMS derivative of 4-methyl-4-nitroheptanedioic acid yields a distinct characteristic fragment at m/z 348 ([M-CH₃]⁺), resulting from the loss of a methyl radical from the TMS group. The absence of lower molecular weight peaks (e.g., m/z 276, indicating incomplete silylation or mono-ester impurities) confirms both the efficiency of the derivatization and the high purity of the starting material.

Conclusion

Validating the purity of highly functionalized, thermally sensitive aliphatic compounds like 4-methyl-4-nitroheptanedioic acid requires a deliberate and mechanistically sound analytical approach. By utilizing BSTFA with 1% TMCS, analysts can achieve complete derivatization under mild conditions, preserving the integrity of the nitro group while maximizing volatility and sensitivity[3]. For researchers requiring stringent quality control in drug development, adopting this standardized silylation workflow ensures reproducible, high-confidence purity assessments that clearly differentiate premium chemical grades from technical alternatives.

References

  • Chiappini, L., et al. "GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures." Analytical and Bioanalytical Chemistry, PubMed (PMID: 20076948). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-4-nitroheptanedioic Acid

This document provides a detailed protocol for the safe and compliant disposal of 4-Methyl-4-nitroheptanedioic acid. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available.

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Methyl-4-nitroheptanedioic acid. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from established principles of laboratory safety, an understanding of the chemical functionalities present in the molecule, and general guidelines for hazardous waste management. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.

The core principle of this guide is to treat 4-Methyl-4-nitroheptanedioic acid as a hazardous waste stream due to the presence of a nitro functional group and two carboxylic acid moieties. This necessitates a conservative approach to its handling and disposal, ensuring all potential hazards are appropriately mitigated.

PART 1: Hazard Analysis and Waste Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 4-Methyl-4-nitroheptanedioic acid is paramount. This is achieved by analyzing its constituent functional groups: the aliphatic nitro group and the dicarboxylic acid structure.

  • Aliphatic Nitro Compounds: These compounds are known for their potential reactivity. The nitro group is a strong electron-withdrawing group, which can make the compound susceptible to decomposition, especially under certain conditions. Nitroalkanes can react with inorganic bases to form explosive salts.[1] While many nitroalkanes are not explosive in themselves, those with multiple nitro groups can be.[1] They are also considered milder oxidizing agents but can react violently with reducing agents, particularly at elevated temperatures and pressures.[1]

  • Dicarboxylic Acids: Dicarboxylic acids are organic acids containing two carboxyl (-COOH) groups. They are generally considered acidic and can cause irritation to the skin and eyes.[2] Some dicarboxylic acids can cause severe skin burns and eye damage.[2]

Based on this analysis, 4-Methyl-4-nitroheptanedioic acid should be presumed to be:

  • Potentially reactive, especially with bases and reducing agents.

  • An irritant to the skin and eyes.

  • Potentially harmful if ingested or inhaled.

Therefore, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be handled as hazardous waste.

PART 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is critical when handling any chemical waste. The following PPE and spill management protocols are mandatory.

Required Personal Protective Equipment
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact with the potentially irritating and harmful compound.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes and accidental contact.
Lab Coat Standard laboratory coatTo protect clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential dust or vapors.
Spill Management Protocol

In the event of a spill, immediate and decisive action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, do not dry sweep. Instead, gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. Avoid using combustible materials like paper towels to cover the spill.

  • Collection: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water. All cleaning materials, including contaminated wipes and gloves, must also be disposed of as hazardous waste.

PART 3: Step-by-Step Disposal Procedure

The disposal of 4-Methyl-4-nitroheptanedioic acid must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Container: All waste containing 4-Methyl-4-nitroheptanedioic acid must be collected in a dedicated, compatible, and clearly labeled hazardous waste container. The original container of the chemical is often a suitable choice for its waste.

  • Container Compatibility: Use containers made of materials that are compatible with organic acids and nitro compounds. High-density polyethylene (HDPE) or glass containers are generally appropriate. Avoid using metal containers for acidic waste.

  • Chemical Incompatibility: It is crucial to avoid mixing incompatible waste streams. Do not mix 4-Methyl-4-nitroheptanedioic acid waste with:

    • Strong Bases: To prevent the formation of potentially unstable or explosive salts.[1]

    • Strong Reducing Agents: To avoid the risk of a violent exothermic reaction.[1]

    • Strong Oxidizing Agents: While nitroalkanes are mild oxidizing agents, mixing with stronger oxidizers should be avoided as a general precaution.

Step 2: Labeling the Waste Container

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

The waste container label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "Waste 4-Methyl-4-nitroheptanedioic acid"

  • A clear indication of the composition and approximate concentrations of the waste.

  • Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 3: Storage of Hazardous Waste

Proper storage of the waste container while it is being filled is critical to maintaining a safe laboratory environment.

  • Secure Location: Store the waste container in a designated and secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: The container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 4: Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by qualified professionals.

  • Contact Your EHS Office: Every research institution has an Environmental Health and Safety (EHS) or equivalent office responsible for managing hazardous waste. Contact your EHS office to schedule a pickup for your hazardous waste container.

  • Provide Complete Information: When arranging for disposal, provide the EHS office with all the information from the waste label. This ensures that the waste is handled and disposed of in accordance with all local, state, and federal regulations.

  • Do Not Transport: Never attempt to transport hazardous waste yourself. Trained EHS personnel will collect the waste directly from your laboratory.[3]

PART 4: Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of 4-Methyl-4-nitroheptanedioic acid waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always hazard_id Characterize Waste: - Nitro Compound (Reactive) - Dicarboxylic Acid (Irritant) ppe->hazard_id container Select Compatible Waste Container (HDPE/Glass) hazard_id->container labeling Label Container: 'HAZARDOUS WASTE' Chemical Name, Hazards, Date container->labeling segregation Segregate from Incompatibles: - Strong Bases - Reducing Agents labeling->segregation storage Store in Designated Satellite Accumulation Area segregation->storage containment Use Secondary Containment storage->containment closed Keep Container Tightly Closed containment->closed ehs_contact Contact Institutional EHS for Waste Pickup closed->ehs_contact When container is full or waste is no longer generated end End: Professional Disposal by EHS ehs_contact->end

Caption: Disposal workflow for 4-Methyl-4-nitroheptanedioic acid.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Dicarboxylic acid solultion Safety Data Sheet. NextSDS. [Link]

Sources

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